4-Bromo-2-methylaniline hydrochloride CAS number lookup
Topic: 4-Bromo-2-methylaniline hydrochloride CAS number lookup Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Identity, Synthesis, and Application in Drug Dis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Bromo-2-methylaniline hydrochloride CAS number lookup
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Identity, Synthesis, and Application in Drug Discovery
Executive Summary: The Identity Matrix
For researchers in medicinal chemistry and process development, precise chemical identification is the first line of defense against experimental failure. The compound 4-Bromo-2-methylaniline hydrochloride is a critical halogenated aniline intermediate, distinct from its free base and positional isomers.
Critical Distinction Note: Do not confuse with the isomer 2-Bromo-4-methylaniline (CAS 583-68-6). The position of the bromine atom (para vs. ortho to the amine) radically alters reactivity in nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings.
Chemical Identity & Physical Properties
The hydrochloride salt is preferred in many solid-phase handling scenarios due to its increased stability and defined stoichiometry compared to the free amine, which can be prone to oxidation (darkening) upon storage.
Comparative Data Table
Property
Free Base (Parent)
Hydrochloride Salt (Target)
Systematic Name
4-Bromo-2-methylaniline
4-Bromo-2-methylanilinium chloride
CAS Number
583-75-5
13194-70-2
Physical State
Solid / Crystalline Powder
Crystalline Solid
Melting Point
58–61 °C
>200 °C (Decomposes)
Solubility
Organic solvents (DCM, EtOAc)
Water, Methanol, DMSO
Acidity (pKa)
~3.5–4.0 (Conjugate acid)
N/A (Salt form)
Storage
Inert gas, refrigerated (0-10°C)
Desiccated, Room Temp
Synthesis & Preparation Protocols
While the free base is commercially available, the hydrochloride salt is often prepared in situ or isolated to purify the amine from reaction mixtures. Below is a self-validating protocol for the synthesis and salt formation.
Phase 1: Industrial Route to Free Base (Reference Pathway)
The industrial synthesis typically starts from o-Toluidine (2-methylaniline), utilizing an acetylation protection strategy to direct bromination to the para position, preventing ortho substitution.
Phase 2: Laboratory Preparation of Hydrochloride Salt
Objective: Convert 4-Bromo-2-methylaniline (Free Base) to high-purity Hydrochloride Salt.
Reagents:
4-Bromo-2-methylaniline (10 mmol, 1.86 g)
Diethyl ether or 1,4-Dioxane (anhydrous, 20 mL)
HCl (4M in Dioxane or concentrated aqueous HCl)
Protocol:
Dissolution: Dissolve 1.86 g of the free base in 20 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen atmosphere. Ensure complete solvation.
Acidification: Dropwise add 3.0 mL of 4M HCl in dioxane (12 mmol, 1.2 eq) at 0°C.
Observation: Immediate formation of a white to off-white precipitate indicates salt formation.
Maturation: Stir the suspension for 30 minutes at 0°C, then 30 minutes at room temperature to ensure stoichiometric conversion.
Isolation: Filter the solid under vacuum (Buchner funnel).
Washing: Wash the filter cake with cold diethyl ether (
) to remove unreacted free base and impurities.
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Yield Expectation: >90% (approx. 2.0 g).
Visualization: Synthesis & Isomer Control
The following diagram illustrates the critical regioselectivity required during the precursor synthesis and the final salt formation.
Figure 1: Step-wise synthesis pathway highlighting the protection strategy to ensure para-bromination and final salt conversion.
Applications in Drug Development
4-Bromo-2-methylaniline is a "privileged scaffold" in medicinal chemistry. The combination of the electron-donating methyl group and the reactive bromine handle makes it an ideal substrate for building complex heterocycles.
Key Application Areas:
CK2 Inhibitor Synthesis: The aniline moiety serves as the hinge-binding motif in ATP-competitive inhibitors of Casein Kinase 2 (CK2), a target in oncology.
Buchwald-Hartwig Couplings: The bromine atom allows for palladium-catalyzed amination, enabling the construction of biaryl amines found in various kinase inhibitors.
Telmisartan Analogs: Used in the synthesis of hybrid molecules targeting metabolic syndrome (PPAR
modulation).
Visualization: Scaffold Utility Logic
Figure 2: Functional utility of the scaffold in diverse pharmaceutical synthesis workflows.
Analytical Validation (QC)
To ensure the integrity of the hydrochloride salt, the following analytical signatures must be verified.
1H NMR (DMSO-d6):
2.25 ppm (s, 3H, )
7.10–7.50 ppm (m, 3H, Aromatic protons)
9.50–10.50 ppm (broad s, 3H, ) – Distinctive for HCl salt vs free base.
Elemental Analysis:
Calculated for
: C, 37.78; H, 4.08; N, 6.29.
Deviations >0.4% suggest incomplete salt formation or retained solvent.
Silver Nitrate Test:
Dissolve sample in water/nitric acid. Add
. Immediate white precipitate () confirms the presence of chloride counterion.
Safety & Handling (GHS)
Signal Word:DANGER
Hazard Statements:
H301/H311: Toxic if swallowed or in contact with skin.[6]
H315/H319: Causes skin and serious eye irritation.[5][6]
Optimized Synthesis of 4-Bromo-2-methylaniline Hydrochloride: A Regioselective Approach
Executive Summary 4-Bromo-2-methylaniline hydrochloride (CAS: 583-75-5, free base) is a critical halogenated aniline intermediate used extensively in the synthesis of agrochemicals, dyes, and pharmaceutical active pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-methylaniline hydrochloride (CAS: 583-75-5, free base) is a critical halogenated aniline intermediate used extensively in the synthesis of agrochemicals, dyes, and pharmaceutical active pharmaceutical ingredients (APIs). Its structural value lies in the orthogonal reactivity of its functional groups: the amino group allows for amide coupling or diazotization, while the bromine atom at the para position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This technical guide details a robust, three-stage synthesis pathway starting from o-toluidine. Unlike direct bromination, which suffers from poor selectivity and oxidation, this protocol utilizes an Acetylation
Bromination Hydrolysis strategy. This approach guarantees high regioselectivity for the para-isomer and isolates the product as the stable hydrochloride salt, preventing the oxidative degradation common to free-base anilines.
Strategic Pathway Analysis
The Challenge of Direct Bromination
Direct bromination of o-toluidine with elemental bromine (
) is kinetically difficult to control. The amino group () is a powerful activating group, often leading to:
Polybromination: Rapid formation of 4,6-dibromo-2-methylaniline.
Oxidation: Formation of quinoid structures and tarry byproducts ("aniline black").
Regio-scrambling: Significant formation of the ortho-isomer (6-bromo-2-methylaniline).
The Solution: Amine Protection
By converting the amine to an acetamide, we moderate the ring activation. The acetamido group (
) remains an ortho/para director but is bulky enough to sterically discourage attack at the ortho position (C6), effectively funneling the electrophile to the para position (C4).
Figure 1: The three-stage synthetic pathway designed to maximize regioselectivity.
Detailed Experimental Protocol
Stage 1: Protection (Acetylation)
Objective: Convert o-toluidine to N-(2-methylphenyl)acetamide.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and thermometer.
Dissolution: Charge o-toluidine (1.0 eq) and glacial acetic acid (solvent volume 3-4x weight of amine).
Addition: Add Acetic Anhydride (1.1 eq) dropwise. The reaction is exothermic; maintain temperature between 50–60°C.
Quench: After stirring for 1 hour, pour the mixture into ice-cold water (10x volume).
Isolation: The white precipitate (N-acetyl-o-toluidine) is filtered, washed with cold water until neutral pH, and dried.
Checkpoint: Melting point should be approx. 110–112°C.
Stage 2: Regioselective Bromination
Objective: Introduce bromine at the C4 position.
Critical Parameter: Temperature control is vital here. Keep the reaction below 20°C to prevent di-bromination.
Solvation: Dissolve the dried N-(2-methylphenyl)acetamide (1.0 eq) in Glacial Acetic Acid (5 mL per gram of substrate).
Bromine Preparation: Prepare a solution of elemental Bromine (
, 1.05 eq) in Glacial Acetic Acid.
Addition: Cool the reaction vessel to 10–15°C. Add the bromine solution dropwise over 45–60 minutes.
Observation: The red color of bromine should fade rapidly upon addition, indicating consumption.
Digestion: Allow the mixture to stir at room temperature for 2 hours.
Workup: Pour the reaction mixture into ice water containing Sodium Bisulfite (
) to quench unreacted bromine.
Isolation: Filter the resulting solid (N-(4-bromo-2-methylphenyl)acetamide). Recrystallize from ethanol if the melting point is below 156°C.
Stage 3: Hydrolysis & Salt Formation
Objective: Remove the acetyl group and form the hydrochloride salt.
Hydrolysis: Suspend the brominated amide in Ethanol (3 parts) and Conc. HCl (1 part).
Reflux: Heat to reflux (approx. 80–90°C) for 2–3 hours. The solid will gradually dissolve, then a new precipitate may form.
Cooling: Cool the mixture to 0–5°C. The hydrochloride salt often crystallizes out directly.
Purification: Filter the crude salt. Wash with cold acetone (removes non-salt organic impurities) and diethyl ether.
Drying: Dry in a vacuum oven at 40°C.
Process Workflow & Logic
The following diagram illustrates the operational logic, specifically focusing on the purification decisions in Stage 2 and 3.
Figure 2: Operational workflow for isolation and purification.[1][2]
Critical Process Parameters (CPP)
Parameter
Specification
Rationale (Causality)
Bromination Temp
10°C – 20°C
Higher temps increase kinetic energy, overcoming the activation barrier for ortho-substitution (di-bromination).
Stoichiometry ()
1.05 Equivalents
Slight excess ensures conversion; large excess (>1.1) promotes over-bromination.
Quenching Agent
Sodium Bisulfite
Essential to reduce unreacted to bromide, preventing oxidation of the product during filtration.
Acid Strength
Conc. HCl (>35%)
Weaker acids may result in incomplete hydrolysis or formation of the free base rather than the salt.
Analytical Validation
To ensure the trustworthiness of the synthesized material, the following QC metrics should be met:
Appearance: White to off-white crystalline solid. (Brown/Pink indicates oxidation).
Technical Guide: Solubility Profile and Process Chemistry of 4-Bromo-2-methylaniline Hydrochloride
Executive Summary 4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) is the ionic salt form of the parent aniline, 4-bromo-2-methylaniline (CAS 583-75-5). While the free base is a low-melting lipophilic solid (MP: 57...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) is the ionic salt form of the parent aniline, 4-bromo-2-methylaniline (CAS 583-75-5). While the free base is a low-melting lipophilic solid (MP: 57–59 °C), the hydrochloride salt exhibits a distinct solubility profile governed by high lattice energy and ionic character.
This guide addresses the critical solubility challenges faced during synthesis (e.g., Sandmeyer reactions, Buchwald-Hartwig couplings) and purification. The core challenge with this intermediate is balancing the lipophilicity of the brominated aromatic ring with the extreme polarity of the ammonium chloride headgroup.
Physicochemical Profile & Solubility Landscape
The Dual Nature of the Molecule
To select the correct solvent, one must understand the competition between the two structural domains of the molecule:
The Hydrophobic Domain: The 4-bromo-2-methylphenyl ring drives solubility in organics but resists water.
The Ionic Domain: The anilinium chloride moiety (
) drives water solubility and crystal lattice stability.
Solubility Data Matrix
The following table categorizes solvent compatibility based on experimental behavior of halogenated anilinium salts.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Application
Polar Protic
Water, Methanol, Ethanol
High
Strong ion-dipole interactions and Hydrogen bonding solvate the and ions.
Recrystallization, Aqueous reactions
Polar Aprotic
DMSO, DMF, DMAc
Very High
High dielectric constants stabilize the dissociated ion pair.
Nucleophilic substitutions (SnAr)
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
Weak solvation of the cation; often insufficient to break the crystal lattice at RT.
Extraction (only after neutralization)
Ethers
Diethyl Ether, THF, MTBE
Insoluble
Lack of H-bond donors/high dielectric constant to support ionization.
Anti-solvent for precipitation
Hydrocarbons
Hexane, Toluene, Heptane
Insoluble
Complete polarity mismatch.
Washing impurities
Critical Note: Unlike the free base, the hydrochloride salt is insoluble in diethyl ether . This property is the standard method for isolating the salt: bubbling HCl gas into an ethereal solution of the free base precipitates the pure salt.
Thermodynamic Mechanisms of Solvation
The dissolution of 4-Bromo-2-methylaniline hydrochloride is energetically controlled by the balance between Lattice Energy (
) and Solvation Enthalpy () .
Solvation Pathway Diagram
The following diagram illustrates the energetic barriers the solvent must overcome to dissolve the salt.
Caption: Thermodynamic pathway of anilinium salt dissolution. Successful solvents must provide enough solvation energy to overcome the crystal lattice enthalpy.
Experimental Protocols
Protocol A: Purification via Recrystallization
The most common issue with 4-bromo-2-methylaniline derivatives is "oiling out" (forming a second liquid phase) rather than crystallizing, due to the low melting point of the free base. However, the HCl salt has a much higher melting point (>200°C), making it ideal for purification.
Dissolution: Place crude 4-Bromo-2-methylaniline HCl in a round-bottom flask. Add absolute Ethanol (approx. 5 mL per gram).
Heating: Heat to reflux (78°C) with stirring until fully dissolved. If particulates remain, hot filter.
Nucleation: Allow the solution to cool to room temperature slowly.
Anti-Solvent Addition: If no crystals form, add Diethyl Ether dropwise until persistent turbidity is observed.
Crystallization: Cool to 0-4°C in an ice bath. White to off-white needles should form.
Isolation: Filter via vacuum filtration and wash the cake with cold 1:1 Ethanol/Ether.
Protocol B: Gravimetric Solubility Determination
Use this protocol to determine exact solubility (mg/mL) for your specific lot and temperature conditions.
Caption: Standard Isothermal Saturation Method for determining quantitative solubility.
Application in Synthesis
Solvent Selection for Nucleophilic Substitution
When using 4-Bromo-2-methylaniline HCl in reactions (e.g., displacing the bromine or reacting the amine), the solvent choice dictates the reaction state.
Heterogeneous (Suspension): Using Toluene or DCM with a base (e.g.,
). The base deprotonates the salt in situ, releasing the free amine into the organic phase for reaction.
Homogeneous (Solution): Using DMSO or DMF . The salt dissolves completely, allowing for rapid reaction rates but requiring aqueous workup to remove the high-boiling solvent.
The "Free-Basing" Pre-treatment
For reactions strictly requiring non-polar solvents (e.g., Palladium-catalyzed couplings sensitive to halides), convert the salt to the free base before the reaction:
Dissolve Salt in water.
Adjust pH to >10 using NaOH (aq).
Extract with Ethyl Acetate or DCM.
Dry organics (
) and concentrate.
References
PubChem. (n.d.).[1][2] 4-Bromo-2-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Organic Syntheses. (1955). Preparation of Aniline Hydrochloride Salts. Coll. Vol. 3, p. 88. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Document Control:
Version: 1.0
Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Professionals.
Executive Summary: Beyond the SDS
4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) is a critical halogenated aniline intermediate used extensively in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis. While often categorized generically as an "irritant" in preliminary screenings, this compound possesses specific toxicological properties—most notably the potential for methemoglobinemia —that require rigorous engineering controls.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's hazards, validated handling protocols, and its strategic utility in drug development.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the salt form is crucial for handling. Unlike the free base (an oil or low-melting solid), the hydrochloride salt is a crystalline solid, making it prone to dust generation but significantly more water-soluble—a factor that complicates spill response.
Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
pKa
~3.5–4.0 (Conjugate acid)
Hygroscopicity
Moderate; requires desiccation.
Part 2: Toxicological Mechanisms & Hazard Assessment
The "Blue Patient" Syndrome: Methemoglobinemia
The primary acute risk of 4-Bromo-2-methylaniline hydrochloride is not direct tissue corrosion, but oxidative stress on hemoglobin . Like many aniline derivatives, it undergoes hepatic bioactivation.[3]
Mechanism of Action:
Absorption: Rapidly absorbed via inhalation (dust) or dermal contact.
Bioactivation: Cytochrome P450 enzymes oxidize the amine to an N-hydroxylamine intermediate.
Toxicity: This metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb).[4] MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.[4]
Visualizing the Pathway:
Caption: Metabolic activation pathway of aniline derivatives leading to methemoglobinemia.
Carcinogenicity Potential
While specific long-term data on the 4-bromo derivative is limited, the parent compound, o-Toluidine , is a Group 1 Carcinogen (IARC). Structural analogy suggests 4-Bromo-2-methylaniline should be handled as a Suspected Carcinogen .
Part 3: Engineering Controls & PPE
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for halogenated anilines due to rapid permeation.
Component
Recommendation
Rationale
Hand Protection
Double Nitrile (0.11 mm min) or Laminate Film (Silver Shield)
Dust inhalation is the fastest route to systemic toxicity.
Eye Protection
Chemical Goggles
Safety glasses do not prevent dust entry from the side.
Body Protection
Tyvek® Lab Coat
Prevents dust accumulation on street clothes (secondary exposure risk).
Engineering Controls
Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .
Secondary: Use a static-dissipative balance enclosure if the powder is fine/dry to prevent dispersal.
Part 4: Operational Protocols
Safe Weighing & Solution Preparation
The hydrochloride salt is prone to static charge.
Preparation: Place a disposable balance mat/diaper inside the hood.
Weighing: Do not use spatulas that generate static (plastic). Use stainless steel or anti-static scoops.
Dissolution: Add solvent (e.g., DMSO, Methanol) immediately after weighing to suppress dust.
Decontamination: Wipe the balance area with a mild detergent (surfactant) followed by water. Do not use bleach initially, as it may react with amine residues.
Reaction Setup: Suzuki-Miyaura Coupling
This compound is a prime electrophile for palladium-catalyzed cross-coupling.
Workflow Diagram:
Caption: Operational workflow for safe handling from storage to disposal.
Key Reaction Note: When using the HCl salt in base-catalyzed couplings (e.g., Suzuki), remember that the first equivalent of base will be consumed to neutralize the HCl. You must adjust your stoichiometry (e.g., use 3.0 equiv of K₂CO₃ instead of 2.0 equiv).
Segregation: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream to prevent exothermic degradation.
Labeling: Explicitly mark "Toxic: Aniline Derivative" on the tag.
Part 5: Emergency Response
Exposure Response
Inhalation: Remove to fresh air immediately.[5][6] If breathing is difficult, oxygen may be required (medical professionals only).
Skin Contact: Wash with soap and water for 15 minutes.[7][8] Do not use ethanol ; it can enhance transdermal absorption of anilines.
Eye Contact: Flush with water for 15 minutes.[7][5][8]
Ingestion: Do not induce vomiting.
Medical Note (Methemoglobinemia)
If a worker exhibits cyanosis (blue lips/fingernails), headache, or dizziness, suspect methemoglobinemia.
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment, administered only by medical personnel.
Spill Cleanup (Solids)
Isolate: Evacuate the immediate area.
PPE: Don double nitrile gloves and N95 respirator.
Method: Do not dry sweep. Cover with a wet paper towel (water or oil) to dampen, then scoop into a waste container.
Clean: Wash surface with soapy water.[9][6][8][10][11]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline. Retrieved from [Link]
Ashby, J., et al. (1991).Structure-activity relationships in the hepatic metabolism of aniline derivatives. Environmental Health Perspectives. (Contextual grounding for aniline metabolism mechanism).
Technical Guide: Stability Profiling and Storage Protocols for 4-Bromo-2-methylaniline Hydrochloride
Executive Summary 4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) is a critical halogenated aniline intermediate used extensively in the synthesis of pharmaceutical motifs via Suzuki-Miyaura cross-coupling and Buc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) is a critical halogenated aniline intermediate used extensively in the synthesis of pharmaceutical motifs via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.[1] While the hydrochloride salt offers improved solubility and crystallinity compared to its free base counterpart (CAS 583-75-5), it introduces specific stability challenges—primarily hygroscopicity and susceptibility to oxidative deamination.
This guide provides a rigorous, evidence-based framework for the handling, storage, and quality control of this compound, ensuring the integrity of downstream medicinal chemistry workflows.
Physicochemical Profile & Salt Selection
Understanding the fundamental difference between the free base and the hydrochloride salt is the first step in stability management.
Property
4-Bromo-2-methylaniline (Free Base)
4-Bromo-2-methylaniline Hydrochloride (Salt)
CAS Number
583-75-5
13194-70-2
Molecular Weight
186.05 g/mol
222.51 g/mol
Physical State
Off-white to reddish-brown solid
White to off-white crystalline powder
Melting Point
57–59 °C
>200 °C (Decomposes)
Solubility
Organic solvents (DCM, EtOAc)
Water, Methanol, DMSO
Hygroscopicity
Low
High (Critical Control Point)
pKa (Conjugate Acid)
~3.5 - 4.0
N/A
Technical Insight: The conversion to the hydrochloride salt protonates the amine function, significantly reducing the electron density on the aromatic ring. This theoretically retards oxidative degradation compared to the free base. However, the ionic lattice of the salt is prone to absorbing atmospheric moisture, which can catalyze hydrolysis or facilitate crystal lattice collapse.
Stability Mechanisms & Degradation Pathways
The stability of 4-Bromo-2-methylaniline hydrochloride is governed by three primary vectors: Oxidative Coupling , Photolytic Dehalogenation , and Hydrolysis .
Oxidative Dimerization (The "Browning" Effect)
Aromatic amines are notorious for air-oxidation. Even as a salt, trace free amine (in equilibrium due to moisture) can undergo radical oxidation to form azo-linkages or quinone-imine species. This manifests visually as a color shift from white to pink/brown.
Photolytic Debromination
The C-Br bond in electron-rich aromatic systems is labile to UV radiation. Prolonged exposure to light (λ < 400 nm) can lead to homolytic cleavage of the C-Br bond, generating a radical species that abstracts hydrogen, resulting in o-toluidine impurities.
Diagram: Degradation Pathways
The following diagram illustrates the causality of degradation, linking environmental stressors to specific impurity profiles.
Caption: Mechanistic pathways for oxidative coloring, hygroscopic failure, and photolytic debromination.
Storage & Handling Protocols
To maintain purity >98% for over 12 months, a multi-barrier storage strategy is required.
Environmental Control
Temperature: Store at 2°C to 8°C for long-term storage. While the salt is stable at room temperature (20-25°C) for weeks, refrigeration slows the kinetics of trace oxidation.
Atmosphere: Store under Argon or Nitrogen . The exclusion of oxygen is critical to prevent the formation of colored oxidation products.
Light: Strictly Amber Glass or opaque secondary containment.
Containment System
Do not rely on standard polyethylene bags, which are permeable to oxygen and moisture.
Primary Layer: Amber glass vial with a Teflon (PTFE) lined screw cap.
Secondary Layer: Vacuum-sealed aluminized Mylar bag with a silica gel desiccant packet.
Handling Workflow
Hygroscopic Warning: Allow the refrigerated container to equilibrate to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.
Weighing: Perform weighing operations quickly or inside a glovebox/nitrogen tent if high precision (<1% error) is required for stoichiometry.
Quality Control & Analytical Verification
Trust but verify. Before using stored material in critical GMP or GLP steps, validate its integrity.
HPLC Purity Assay
A reverse-phase method is recommended to separate the parent compound from potential des-bromo or oxidative impurities.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 240 nm (aromatic primary amine absorption).
Acceptance Criteria: Purity ≥ 98.0% (Area %).
Chloride Content (Titration)
To confirm the stoichiometry of the salt (and ensure it hasn't reverted to free base or absorbed excess water):
Method: Potentiometric titration with Silver Nitrate (AgNO3).
Target: 15.7% Chloride (Theoretical for C7H9BrClN).
Diagram: QC & Storage Workflow
This workflow ensures that material entering the synthesis pipeline is validated.
Caption: Logic flow for receiving, testing, and releasing 4-Bromo-2-methylaniline HCl.
Safety & Toxicology (E-E-A-T)
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).[2][3]
Signal Word: WARNING.
Exposure: Halogenated anilines are potential methemoglobinemia inducers. They can be absorbed through the skin.
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Use a fume hood to avoid inhalation of dust.
First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic amines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline. Retrieved from [Link]
Introduction: The Strategic Imperative of Amine Protection
An Application Guide to the N-Protection of 4-Bromo-2-methylaniline for Synthetic Chemistry 4-Bromo-2-methylaniline is a key structural motif and versatile intermediate in the synthesis of pharmaceuticals and complex org...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the N-Protection of 4-Bromo-2-methylaniline for Synthetic Chemistry
4-Bromo-2-methylaniline is a key structural motif and versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its utility stems from the three distinct points of reactivity: the nucleophilic amino group, the ortho-methyl group, and the bromine-substituted aromatic ring, which is primed for cross-coupling reactions. However, the very reactivity of the aniline nitrogen (–NH₂) can be a significant challenge. It is a potent nucleophile and a strongly activating group for electrophilic aromatic substitution, which can lead to undesired side reactions, such as poly-alkylation, oxidation, or uncontrolled substitution on the aromatic ring.[1]
To orchestrate a successful multi-step synthesis, the strategic protection of this amino group is paramount. An ideal protecting group serves as a temporary "mask," rendering the nitrogen non-nucleophilic and modulating its electronic influence on the aromatic ring. This allows for selective transformations at other sites of the molecule. The selection of the protecting group is a critical decision, guided by its stability under planned reaction conditions and the ease with which it can be removed later to restore the free amine.[2] This guide provides detailed protocols and the underlying chemical rationale for the most effective N-protection strategies for 4-bromo-2-methylaniline.
Decision Framework for Selecting an N-Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision based on the planned synthetic route. For a substrate like 4-bromo-2-methylaniline, which may undergo reactions like metal-catalyzed cross-couplings or further electrophilic substitutions, the stability of the protecting group is key.
Caption: Decision workflow for selecting a suitable N-protecting group.
Protocol 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most widely used amine protecting groups in medicinal chemistry due to its general stability towards bases and nucleophiles, and its clean, acid-labile deprotection mechanism.[3][4] For anilines, which are less nucleophilic than aliphatic amines, the reaction may require slightly more forcing conditions or longer reaction times.[3]
Causality: The reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to deprotonate the aniline, increasing its nucleophilicity and neutralizing the acid generated during the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.
Detailed Experimental Protocol: Synthesis of tert-butyl (4-bromo-2-methylphenyl)carbamate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration), add triethylamine (1.5 eq).
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product, tert-butyl (4-bromo-2-methylphenyl)carbamate, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.[5]
Deprotection: The Boc group is efficiently cleaved under anhydrous acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.[6][7][8]
Protocol 2: Acetyl (Ac) Protection
Acetyl protection is a robust and cost-effective method. It is particularly useful for moderating the high reactivity of the aniline ring towards electrophilic aromatic substitution.[1][9] The resulting acetanilide is significantly less activated, allowing for more controlled reactions. A patent for the synthesis of 4-bromo-2-methylaniline describes the hydrolysis of N-(4-bromo-2-methylphenyl)acetamide, demonstrating the industrial relevance of this protecting group.[10]
Causality: This is a classic acylation reaction. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride or acetyl chloride. The reaction is often performed in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger, or using sodium acetate in acetic acid.
Detailed Experimental Protocol: Synthesis of N-(4-bromo-2-methylphenyl)acetamide
Materials:
4-Bromo-2-methylaniline (1.0 eq)
Acetic anhydride (1.2 eq)
Pyridine or glacial acetic acid
Ice-cold water
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
Dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid (approx. 0.5 M).
Slowly add acetic anhydride (1.2 eq) to the solution while stirring. An exotherm may be observed.
Heat the mixture gently to 50-60 °C for 1-2 hours, or stir at room temperature overnight. Monitor the reaction progress by TLC.
After completion, carefully pour the warm reaction mixture into a beaker containing ice-cold water with vigorous stirring.
The protected product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate as a solid.
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted starting materials.
The product can be further purified by recrystallization from an ethanol/water mixture.[11]
Deprotection: The acetyl group is typically removed by acid- or base-catalyzed hydrolysis. Refluxing with aqueous HCl or NaOH will regenerate the free aniline.[10][11]
Protocol 3: Carboxybenzyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, valued for its stability under a wide range of conditions, including acidic and basic environments. Its primary mode of cleavage is through catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to acid- or base-labile groups.[12]
Causality: The reaction involves the nucleophilic attack of the aniline on the carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.[13]
Detailed Experimental Protocol: Synthesis of benzyl (4-bromo-2-methylphenyl)carbamate
Materials:
4-Bromo-2-methylaniline (1.0 eq)
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
Aqueous sodium carbonate (Na₂CO₃) solution (e.g., 2 M) or pyridine
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware
Procedure:
Dissolve 4-bromo-2-methylaniline (1.0 eq) in DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
In a separate flask, prepare a solution of sodium carbonate (2.0 eq) in water.
Add the Na₂CO₃ solution to the aniline solution with vigorous stirring.
Slowly add benzyl chloroformate (1.1 eq) dropwise via an addition funnel, ensuring the temperature remains below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer with water (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or silica gel column chromatography.
Deprotection: Cbz cleavage is most commonly achieved by catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethyl acetate).[12][13]
Comparative Summary of Protocols
Parameter
Boc Protection
Acetyl Protection
Cbz Protection
Protecting Reagent
(Boc)₂O
Acetic Anhydride / Acetyl Chloride
Benzyl Chloroformate (Cbz-Cl)
Base/Catalyst
TEA, DMAP
Pyridine, NaOAc
Na₂CO₃, Pyridine
Typical Solvent
DCM, THF
Acetic Acid, Pyridine
DCM, THF
Reaction Temp.
0 °C to Room Temp.
Room Temp. to 60 °C
0 °C to Room Temp.
Reaction Time
12 - 24 hours
1 - 12 hours
4 - 6 hours
Deprotection
Strong Acid (TFA, HCl)
Acid/Base Hydrolysis
Catalytic Hydrogenolysis (H₂/Pd)
Key Advantage
Orthogonal to base-labile groups
Low cost, moderates ring activity
Stable to acid/base; orthogonal to acid-labile groups
Application Notes and Protocols for 4-Bromo-2-methylaniline Hydrochloride in Agrochemical Research
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-2-methylaniline hydrochloride as a pivotal intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-2-methylaniline hydrochloride as a pivotal intermediate in the synthesis of modern agrochemicals. This document outlines the strategic importance of this compound, its application in the synthesis of cutting-edge insecticides, detailed experimental protocols, and the mechanistic basis for the biological activity of the resulting products.
Introduction: The Strategic Importance of 4-Bromo-2-methylaniline Hydrochloride in Agrochemical Synthesis
4-Bromo-2-methylaniline hydrochloride serves as a crucial building block in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides.[1][2] Its disubstituted aromatic ring provides a versatile scaffold that can be further functionalized to create complex molecules with high biological activity. The presence of a bromine atom at the 4-position and a methyl group at the 2-position of the aniline ring allows for regioselective reactions, guiding the synthesis towards the desired product and minimizing the formation of unwanted isomers.[3]
The hydrochloride salt form of 4-bromo-2-methylaniline enhances its stability and handling properties, making it a preferred starting material in industrial and laboratory settings. The primary application of this intermediate lies in its nucleophilic amino group, which readily participates in acylation and alkylation reactions to form amides and amines, respectively. These linkages are central to the core structures of many modern pesticides.
Application in the Synthesis of Anthranilic Diamide Insecticides
A prominent application of 4-bromo-2-methylaniline and its structural analogs is in the synthesis of the anthranilic diamide class of insecticides. This class includes commercially significant products like chlorantraniliprole and cyantraniliprole, which are renowned for their potent and selective activity against a broad spectrum of lepidopteran pests.[1][4] These insecticides target the insect's ryanodine receptors, leading to the uncontrolled release of calcium and subsequent muscle paralysis.[4][5]
The general synthetic strategy involves the coupling of a substituted aniline with a pyrazolecarboxylic acid derivative. 4-Bromo-2-methylaniline provides the core aniline structure, which is essential for the molecule's interaction with the ryanodine receptor.
Synthesis of a Key Intermediate for Anthranilic Diamide Insecticides
The following protocol details the synthesis of an N-acylated derivative of 4-bromo-2-methylaniline, a key step in the pathway towards anthranilic diamide insecticides. This protocol is based on established N-acylation methodologies for halogenated anilines.[6]
Protocol 1: N-Acylation of 4-Bromo-2-methylaniline
This protocol describes the acylation of 4-bromo-2-methylaniline with a generic acyl chloride as a representative example of the formation of the crucial amide bond in the synthesis of anthranilic diamide insecticides.
Materials and Reagents:
4-Bromo-2-methylaniline hydrochloride
Acyl chloride (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride for a chlorantraniliprole analog)
Anhydrous acetonitrile
Triethylamine
Sodium bicarbonate solution (5% w/v)
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Magnetic stirrer
Procedure:
Preparation of the Free Base: In a 100 mL round-bottom flask, suspend 4-bromo-2-methylaniline hydrochloride (10 mmol) in 30 mL of deionized water. While stirring, slowly add a 1 M sodium hydroxide solution dropwise until the pH of the solution reaches 10-12, indicating the complete conversion to the free aniline. Extract the aqueous solution with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-2-methylaniline as an oil or low-melting solid.
Acylation Reaction: Dissolve the obtained 4-bromo-2-methylaniline (9 mmol) and triethylamine (1.1 g, 11 mmol) in 40 mL of anhydrous acetonitrile in a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the mixture to 0-5 °C in an ice bath.
Addition of Acyl Chloride: Dissolve the acyl chloride (9 mmol) in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the acyl chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction by adding 50 mL of a 5% sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Yield and Purity:
Parameter
Expected Value
Yield
80-95%
Purity (by HPLC)
>98%
Causality Behind Experimental Choices:
The conversion of the hydrochloride salt to the free base is necessary to ensure the nucleophilicity of the amino group for the acylation reaction.
Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
The reaction is carried out at a low temperature initially to control the exothermic nature of the acylation reaction and minimize side reactions.
Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.
Mechanism of Action of Anthranilic Diamide Insecticides
The N-acylated 4-bromo-2-methylaniline derivative serves as a precursor to the final anthranilic diamide insecticide. The overall structure of these insecticides allows them to bind to the ryanodine receptors in insect muscle cells. This binding locks the receptor in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm. The elevated intracellular calcium levels cause continuous muscle contraction, paralysis, and ultimately, the death of the insect. The specificity of these insecticides for insect ryanodine receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms.
Caption: Mechanism of action of anthranilic diamide insecticides.
Synthesis of 4-Bromo-2-methylaniline: The Starting Material
For research purposes, it is often necessary to synthesize the starting material itself. The following protocol is adapted from a patented production process for 4-bromo-2-methylaniline.[7]
Protocol 2: Synthesis of 4-Bromo-2-methylaniline from 2-Methylaniline
This three-step synthesis involves the protection of the amino group, followed by bromination and subsequent deprotection.
Step 1: N-Acetylation (Protection)
In a 250 mL flask, dissolve 2-methylaniline (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.
Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.
Heat the mixture to 50-60 °C for 1 hour.
Pour the reaction mixture into 200 mL of ice-water.
Collect the precipitated N-(2-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination
Dissolve the N-(2-methylphenyl)acetamide (0.09 mol) in 100 mL of glacial acetic acid.
Slowly add a solution of bromine (15.8 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise at room temperature.
Stir the mixture for 2-3 hours at room temperature.
Pour the reaction mixture into 300 mL of ice-water.
Collect the precipitated N-(4-bromo-2-methylphenyl)acetamide by vacuum filtration, wash with a dilute sodium bisulfite solution to remove excess bromine, then with cold water, and dry.
Step 3: Hydrolysis (Deprotection)
Suspend the N-(4-bromo-2-methylphenyl)acetamide (0.08 mol) in a mixture of 80 mL of ethanol and 40 mL of concentrated hydrochloric acid.
Heat the mixture under reflux for 4-6 hours until the solid dissolves completely.
Cool the reaction mixture and pour it into 200 mL of ice-water.
Neutralize the solution with a concentrated sodium hydroxide solution to a pH of 10-12.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-bromo-2-methylaniline.
Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2-methylaniline Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Versatility of 4-Bromo-2-methylaniline as a Synthetic Building Block 4-Bromo-2-methylaniline, often supplied as its more...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 4-Bromo-2-methylaniline as a Synthetic Building Block
4-Bromo-2-methylaniline, often supplied as its more stable hydrochloride salt, is a key starting material in medicinal chemistry and materials science. Its disubstituted aromatic ring, featuring a nucleophilic amino group and a bromine atom amenable to a wide array of cross-coupling reactions, makes it a versatile scaffold for the synthesis of a diverse range of complex molecules. The strategic placement of the methyl and bromo substituents influences the regioselectivity of further reactions and provides a handle for fine-tuning the steric and electronic properties of the final products.
This comprehensive guide provides detailed synthetic protocols for the derivatization of 4-bromo-2-methylaniline, focusing on key transformations that are fundamental to modern drug discovery and development. The protocols are presented with an emphasis on the underlying chemical principles, offering insights into the selection of reagents and reaction conditions.
Preliminary Step: Liberation of the Free Aniline
4-Bromo-2-methylaniline is often supplied as the hydrochloride salt to enhance its stability and shelf-life. Prior to its use in most synthetic transformations, the free aniline must be liberated. This is typically achieved by a simple acid-base workup.
Protocol 1: Preparation of Free 4-Bromo-2-methylaniline
Materials:
4-Bromo-2-methylaniline hydrochloride
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base (e.g., 1 M NaOH)
Dichloromethane (DCM) or ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Round-bottom flask
Rotary evaporator
Procedure:
Dissolve or suspend the 4-Bromo-2-methylaniline hydrochloride in water in a separatory funnel.
Slowly add a saturated aqueous solution of sodium bicarbonate with gentle swirling until the effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free 4-Bromo-2-methylaniline as a solid.
Note: The free aniline should be used immediately or stored under an inert atmosphere as it can be susceptible to oxidation.
Core Synthetic Transformations
The true synthetic utility of 4-bromo-2-methylaniline lies in the diverse reactions that can be performed at both the amino and bromo positions. The following sections detail key transformations with exemplary protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of pharmaceuticals and functional materials.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [2][3]
To a dry Schlenk tube, add 4-Bromo-2-methylaniline (1.0 mmol), the arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
Add the 1,4-dioxane/water solvent mixture (e.g., 11 mL for a 1 mmol scale) via syringe.
Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Entry
Arylboronic Acid
Product
Typical Yield
1
Phenylboronic acid
2-Methyl-4-phenylaniline
85-95%
2
4-Methoxyphenylboronic acid
4-(4-Methoxyphenyl)-2-methylaniline
80-90%
3
Thiophene-3-boronic acid
2-Methyl-4-(thiophen-3-yl)aniline
75-85%
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds from aryl halides and amines.[4][5] This reaction is invaluable for the synthesis of a wide range of nitrogen-containing compounds.
Protocol 3: Representative Procedure for Buchwald-Hartwig Amination [6][7][8]
Materials:
4-Bromo-2-methylaniline
Primary or secondary amine (1.2 equivalents)
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents) or a suitable precatalyst
XantPhos or another suitable phosphine ligand (0.04 equivalents)
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
Anhydrous toluene
Schlenk tube or sealed reaction vessel
Inert atmosphere
Procedure:
In a glovebox or under a stream of inert gas, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
Add anhydrous toluene and stir the mixture for a few minutes to form the active catalyst.
Add 4-Bromo-2-methylaniline and the amine coupling partner.
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography.
Entry
Amine
Product
Typical Yield
1
Aniline
N-(2-Methyl-4-aminophenyl)aniline
70-85%
2
Morpholine
4-(2-Methyl-4-aminophenyl)morpholine
75-90%
3
Benzylamine
N-Benzyl-4-amino-3-methylaniline
65-80%
Diazotization and Sandmeyer-Type Reactions: Versatile Functional Group Interconversion
The amino group of 4-bromo-2-methylaniline can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be substituted by a variety of nucleophiles in what are known as Sandmeyer and related reactions.[9][10]
Protocol 4: General Procedure for Sandmeyer Reaction
Materials:
4-Bromo-2-methylaniline
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
Sodium nitrite (NaNO₂)
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)
Ice bath
Procedure:
Diazotization:
Suspend 4-Bromo-2-methylaniline in a mixture of concentrated HCl (or HBr) and water in a beaker.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is usually indicated by a clear solution.
Nucleophilic Substitution (Sandmeyer Reaction):
In a separate flask, prepare a solution or suspension of the copper(I) salt (CuCl, CuBr, or CuCN) in the corresponding concentrated acid (HCl, HBr).
Slowly add the cold diazonium salt solution to the copper(I) salt solution with stirring. Vigorous evolution of nitrogen gas will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Wash the organic extract with water, dilute NaOH solution, and then water again.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation or chromatography.
Entry
Reagent
Product
Typical Yield
1
CuCl/HCl
1-Bromo-4-chloro-2-methylbenzene
60-75%
2
CuBr/HBr
1,4-Dibromo-2-methylbenzene
65-80%
3
CuCN/KCN
4-Bromo-2-methylbenzonitrile
55-70%
Synthesis of Heterocyclic Scaffolds: Building Bioactive Cores
4-Bromo-2-methylaniline serves as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.
Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[11][12] While 4-bromo-2-methylaniline is not an o-phenylenediamine itself, it can be converted into one through a nitration-reduction sequence, followed by cyclization.
Protocol 5: Two-Step Synthesis of a Benzimidazole Derivative
Step A: Synthesis of 4-Bromo-2-methyl-6-nitroaniline
Protect the amino group of 4-bromo-2-methylaniline via acetylation with acetic anhydride.
Perform nitration of the resulting acetanilide using a mixture of nitric acid and sulfuric acid at low temperature. The directing effects of the methyl and acetamido groups will favor nitration at the position ortho to the amino group.
Hydrolyze the acetamido group under acidic or basic conditions to yield 4-bromo-2-methyl-6-nitroaniline.
Step B: Reductive Cyclization to form the Benzimidazole
Reduce the nitro group of 4-bromo-2-methyl-6-nitroaniline to an amino group using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to form 4-bromo-3-methylbenzene-1,2-diamine.
Phillips Condensation: Reflux the resulting diamine with a carboxylic acid (e.g., formic acid to yield the unsubstituted benzimidazole) in the presence of a mineral acid (e.g., 4 M HCl) for several hours.
Cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium carbonate) to precipitate the benzimidazole product.
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Conclusion
4-Bromo-2-methylaniline hydrochloride is a readily available and highly versatile starting material for the synthesis of a wide array of complex organic molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to perform selective transformations at both the amino and bromo positions allows for the construction of diverse molecular architectures, making it an invaluable tool in the fields of medicinal chemistry, agrochemicals, and materials science.
References
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Ritter, A., et al. (2009). Schiff bases of isatin: a new class of potent inhibitors of human ribonucleotide reductase. Bioorganic & Medicinal Chemistry Letters, 19(24), 6900-6903.
Vanco, J., et al. (2008). Schiff bases of isatin—a new group of potential pharmaceuticals. Molecules, 13(3), 596-614.
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Killian, C. M., Tempel, D. J., Johnson, L. K., & Brookhart, M. (1996). Living Polymerization of α-Olefins Using NiII−α-Diimine Catalysts. Synthesis of New Block Polymers with Olefinic Monomers. Journal of the American Chemical Society, 118(46), 11664–11665.
Popeney, C. S., & Guan, Z. (2010). Chain Walking as a General Strategy for the Synthesis of Semicrystalline Polyolefins with Diverse Structures. Macromolecules, 43(9), 4091–4097.
Popeney, C. S., Levins, C. G., & Guan, Z. (2011). Chain Walking Polymerization of α-Olefins with a Neutral Phosphine-Sulfonate Palladium Catalyst. Organometallics, 30(9), 2432–2452.
Yuan, J., et al. (2005). Synthesis and characterization of novel poly(α-olefin)
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
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CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC. [Link]
Technical Application Note: Optimization of Pd-Catalyzed C-N Cross-Coupling with 4-Bromo-2-methylaniline
Executive Summary & Strategic Context 4-Bromo-2-methylaniline (CAS: 583-68-6) is a critical bifunctional building block in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
4-Bromo-2-methylaniline (CAS: 583-68-6) is a critical bifunctional building block in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1] Its structure features two reactive centers: an electrophilic aryl bromide (C4) and a nucleophilic primary amine (C1), flanked by a sterically demanding ortho-methyl group.[1]
This duality presents a unique chemoselectivity challenge in Buchwald-Hartwig amination:
Self-Coupling Risk: The substrate can act as both electrophile and nucleophile, leading to oligomerization.[1]
Steric Modulation: The ortho-methyl group at C2 significantly reduces the nucleophilicity of the C1-amine. While this suppresses self-coupling, it also makes the molecule a challenging nucleophile when attempting to couple the amine to other aryl halides.
This guide provides two distinct, validated protocols based on the intended reaction pathway:
Protocol A (Electrophilic Pathway): Coupling the C4-Bromine with an external amine.[1]
Protocol B (Nucleophilic Pathway): Coupling the C1-Amine with an external aryl halide.[1]
Mechanistic Insight & Ligand Selection
Success relies on manipulating the catalytic cycle to favor the desired cross-coupling over homocoupling.
The Steric Advantage
The ortho-methyl group is the key control element.
At the Br-site (C4): The bromine is para to the amine and meta to the methyl. It is sterically accessible.[1] Oxidative addition of Pd(0) occurs readily.[1]
At the N-site (C1): The amine is ortho to the methyl. This steric bulk hinders the amine's ability to coordinate to the Pd(II)-Ar complex, effectively "deactivating" it as a competing nucleophile.[1]
Implication: Direct coupling of the bromine (Protocol A) is often successful without N-protection, provided the external amine is sterically smaller or more nucleophilic.[1] However, for maximum yield and purity, N-protection remains the gold standard.[1]
Ligand Decision Matrix
Desired Reaction
Recommended Ligand
Rationale
Coupling at Br (C4)
XPhos or SPhos
Excellent for unhindered aryl halides; promotes reductive elimination.[1]
Coupling at NH₂ (C1)
BrettPhos or tBuBrettPhos
Specifically designed to couple sterically hindered primary amines.[1]
General / Robustness
RuPhos
Balanced profile for secondary amines and moderate steric hindrance.[1]
Visualization: Strategic Workflow
Caption: Decision tree for selecting the optimal synthetic pathway based on the target bond formation.
Experimental Protocols
Protocol A: C4-Functionalization (Reacting the Bromine)
Use this protocol to attach an amine to the 4-position.[1] The "Protection-First" method is described for maximum reliability.
Protection (Optional): Stir 4-Bromo-2-methylaniline with Boc₂O in THF at RT for 4h. Evaporate and pass through a short silica plug.[1] Note: If skipping protection, use 3.0 equiv of the external amine to outcompete self-coupling.
Catalyst Pre-activation: In a glovebox or under Argon, mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol) in 1 mL dioxane. Stir at 60°C for 5 mins until the solution turns deep orange/red (active L₂Pd(0) species).
Reaction Assembly: To a reaction vial, add the (protected) aryl bromide (1.0 mmol), the amine partner (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).
Initiation: Add the pre-activated catalyst solution and remaining solvent (total conc. 0.2 M).[1]
Heating: Seal and heat to 80°C - 100°C for 4-12 hours. Monitor by LCMS (Look for consumption of Br-species).
Workup: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd black.
Deprotection (If protected): Treat with TFA/DCM (1:1) for 1h to reveal the free amine.[1]
Protocol B: C1-Functionalization (Reacting the Amine)
Use this protocol to couple the aniline nitrogen to another aryl halide (Ar-X).[1] This is challenging due to the ortho-methyl steric hindrance.
Key Optimization:
Use BrettPhos or RuPhos .[1] These bulky ligands create a "pocket" that facilitates the entry of the hindered ortho-methyl aniline into the coordination sphere while preventing catalyst deactivation.
Step-by-Step Workflow:
Setup: Charge a vial with 4-Bromo-2-methylaniline (1.0 mmol), Aryl Halide (1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and BrettPhos Pd G3 (18 mg, 0.02 mmol).
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
Critical Check: If conversion is low, increase temp to 120°C. The steric barrier of the ortho-methyl group often requires higher thermal energy to overcome the activation barrier for amine coordination.
Purification: Standard aqueous workup and flash chromatography.[1]
Troubleshooting & Data Analysis
Common Failure Modes:
Observation
Diagnosis
Corrective Action
Low Conversion (Protocol B)
Steric hindrance of ortho-methyl prevents amine binding.[1]
Switch to BrettPhos or tBuBrettPhos . Increase Temp to 110°C.
Increase Ligand:Pd ratio to 2:1. Use Pd-PEPPSI-IPr for higher stability.[1]
Catalytic Cycle Visualization (Steric Impact):
Caption: The rate-limiting step for 4-Bromo-2-methylaniline as a nucleophile is often Amine Coordination due to the ortho-methyl group.[1]
Safety & Handling
Toxicity: 4-Bromo-2-methylaniline is toxic if swallowed and may cause skin sensitization.[1] Handle in a fume hood.
Palladium Residues: Ensure thorough removal of Pd (using scavengers like QuadraSil®) if the product is intended for biological testing, as trace Pd can give false positives in biological assays.[1]
Application Note: Scalable Synthesis of 4-Bromo-2-methylaniline Hydrochloride
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-methylaniline hydrochloride (CAS: 583-75-5 (free base)). This compound is a critical intermediate in the manufact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-methylaniline hydrochloride (CAS: 583-75-5 (free base)). This compound is a critical intermediate in the manufacturing of agrochemicals and active pharmaceutical ingredients (APIs).[1][2]
While direct bromination of o-toluidine is possible, it frequently results in poly-bromination and oxidation byproducts that are difficult to separate on an industrial scale. To ensure high regioselectivity (>98% para-isomer) and safety, this guide utilizes a protection-deprotection strategy . The amino group is first protected as an acetamide, directing the bromine to the para-position via steric and electronic control, followed by hydrolysis and salt formation.[1]
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves handling confirmed human carcinogens and corrosive reagents.[1]
Reagent
Hazard Class
Critical Control Measure
o-Toluidine
Carcinogen (Cat 1B) , Acute Tox.
Use in a closed system or Class II Biosafety Cabinet.[1] Double-gloving (Nitrile/Laminate) required.[1]
Direct bromination of o-toluidine often yields a mixture of the 4-bromo (desired) and 6-bromo (undesired) isomers, along with 4,6-dibromo species.
Free Amine: Highly activating, leads to over-reaction.[1]
Acetamide Protection: Moderates the activating power of the nitrogen.[1] The bulky acetyl group sterically hinders the ortho position (6-position), forcing substitution to the para position (4-position) relative to the nitrogen.[1]
Reaction Pathway
The synthesis proceeds in three distinct chemical unit operations:
Hydrolysis & Salt Formation: Deprotection and isolation as the stable hydrochloride salt.[1]
Figure 1: Synthetic pathway for 4-Bromo-2-methylaniline Hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-methylphenyl)acetamide
Objective: Protect the amine to prevent oxidation and control regiochemistry.
Reactor Setup: Charge a glass-lined reactor (or 3-neck flask for pilot scale) with o-toluidine (1.0 eq) .
Addition: Add Acetic Anhydride (1.1 eq) dropwise over 30 minutes.
Note: The reaction is exothermic.[1] Maintain internal temperature between 50–60°C using cooling if necessary.[1]
Reaction: Stir at 50°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4) or HPLC.[1]
Quench: Pour the reaction mixture into ice-cold water (3x reaction volume) with vigorous stirring. The product will precipitate as white needle-like crystals.[1][3]
Filtration: Filter the solids and wash with cold water until the filtrate is neutral pH.
Objective: Remove the acetyl group and form the hydrochloride salt.[1]
Hydrolysis: Suspend the brominated amide in Ethanol (3 vol) and add Conc. HCl (3 eq) .
Reflux: Heat to reflux for 3–6 hours. The solution will eventually become clear as the amine is liberated and forms the soluble salt, or a precipitate may form depending on concentration.[1]
Isolation (Method A - Direct Crystallization):
Cool the reaction mixture to 0–5°C.
The hydrochloride salt may crystallize out directly.[1]
Filter and wash with cold acetone or ether to remove residual acetic acid/water.[1]
Isolation (Method B - High Purity via Free Base):
Neutralize the reaction mix with NaOH (aq) to pH 10.[1]
Extract the free amine into Dichloromethane (DCM) or Toluene.[1]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methylaniline
Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. However, the successful execution of this reaction, particularly with sterically hindered substrates such as 4-Bromo-2-methylaniline, demands a nuanced understanding of the interplay between catalyst, ligand, base, and solvent.
The ortho-methyl group in 4-Bromo-2-methylaniline presents a significant steric impediment around the nitrogen atom. This hindrance can dramatically slow down the key steps of the catalytic cycle, including the coordination of the amine to the palladium center and the final reductive elimination that forms the desired C-N bond. Consequently, reaction conditions must be carefully selected to overcome these steric barriers and achieve high yields while minimizing side reactions like hydrodehalogenation.
This guide provides a comprehensive overview of the critical parameters and a detailed protocol for the successful Buchwald-Hartwig amination of 4-Bromo-2-methylaniline with a generic aryl or heteroaryl coupling partner.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond.
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
For sterically hindered anilines, the rate-limiting step is often the reductive elimination. The choice of ligand is paramount in promoting this step.
Key Reaction Parameters for 4-Bromo-2-methylaniline
The success of the amination of 4-Bromo-2-methylaniline hinges on the judicious selection of the following components:
Palladium Precatalyst
While various palladium sources can be used, palladium(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly employed. These are typically reduced in situ to the active Pd(0) species. For improved reliability and activity, especially with challenging substrates, preformed palladium precatalysts are highly recommended. These are air- and moisture-stable complexes that readily generate the active catalyst under the reaction conditions.
The Ligand: The Key to Overcoming Steric Hindrance
The choice of phosphine ligand is arguably the most critical factor for the successful amination of sterically hindered anilines. Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for this purpose. These ligands promote the crucial reductive elimination step and stabilize the monoligated palladium species that is often the most active catalyst.
For the amination of 4-Bromo-2-methylaniline, the following ligands are recommended:
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and general ligand for a wide range of C-N cross-coupling reactions, including those with hindered substrates.
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Often provides superior results for the monoarylation of primary amines.
The use of bidentate ligands like BINAP can also be effective, but modern monodentate biarylphosphine ligands generally offer broader scope and higher activity for hindered systems.
The Base: A Balancing Act
The base plays a crucial role in the deprotonation of the coordinated amine. The choice of base can influence the reaction rate and the tolerance of other functional groups in the coupling partners.
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base that often leads to faster reaction rates. However, its high basicity may not be compatible with base-sensitive functional groups.
Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives. These bases may require higher reaction temperatures or longer reaction times to achieve full conversion.
The Solvent: Ensuring Solubility and Stability
The solvent must be capable of dissolving the reagents and maintaining the stability of the catalytic species at the required reaction temperature.
Aprotic, Nonpolar Solvents: Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.
Ethereal Solvents: Tetrahydrofuran (THF) can also be used, though it may sometimes result in lower yields.
It is imperative to use anhydrous solvents to prevent catalyst deactivation and potential side reactions.
Recommended Reaction Conditions: A Summary
The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of 4-Bromo-2-methylaniline. Optimization may be required depending on the specific aryl coupling partner.
Parameter
Recommended Conditions
Rationale
Aryl Halide
Aryl or Heteroaryl Bromide/Chloride
Aryl bromides are generally more reactive than chlorides.
Amine
4-Bromo-2-methylaniline
Sterically hindered primary aniline.
Palladium Precatalyst
Pd(OAc)₂ or Pd₂(dba)₃ (in situ) or a G3/G4 Palladacycle Precatalyst
Precatalysts offer higher reliability and activity.
Ligand
XPhos or BrettPhos
Bulky, electron-rich ligands to overcome steric hindrance.
Base
NaOtBu or Cs₂CO₃ / K₃PO₄
Strong base for faster rates; weaker bases for sensitive substrates.
Solvent
Toluene or 1,4-Dioxane (anhydrous)
Good solubility for reagents and catalyst stability.
Temperature
80-110 °C
To provide sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere
Inert (Nitrogen or Argon)
The active Pd(0) catalyst is sensitive to oxygen.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2-methylaniline with a representative aryl bromide.
Materials:
4-Bromo-2-methylaniline
Aryl bromide
Palladium(II) acetate (Pd(OAc)₂)
XPhos
Sodium tert-butoxide (NaOtBu)
Anhydrous Toluene
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Standard Schlenk line or glovebox for inert atmosphere operations
Figure 2: A typical experimental workflow for the amination reaction.
Procedure:
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 4-Bromo-2-methylaniline (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
Establishing an Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent) via a syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by adding water.
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-2-methylaniline.
Troubleshooting and Optimization
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more active pre-catalyst system. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
Side Product Formation: The primary side reaction is often hydrodehalogenation of the aryl bromide. This can sometimes be suppressed by using a weaker base (e.g., K₃PO₄) or by slightly lowering the reaction temperature.
Substrate-Specific Optimization: The optimal conditions can vary depending on the electronic and steric properties of the aryl coupling partner. A small screening of ligands and bases may be necessary to maximize the yield for a specific substrate combination.
Conclusion
The Buchwald-Hartwig amination of 4-Bromo-2-methylaniline is a challenging yet highly rewarding transformation. By carefully selecting a bulky, electron-rich phosphine ligand in combination with an appropriate base and solvent, this reaction can be performed with high efficiency. The protocol and guidelines presented here provide a robust starting point for researchers and drug development professionals to access a wide range of sterically hindered arylamines, paving the way for the synthesis of novel and complex molecular architectures.
References
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
Organic Syntheses. PALLADIUM-CATALYZED AMINATION OF ARYL HALIDES AND TRIFLATES. [Link]
ResearchGate. (2019). Buchwald-Hartwig amination of 23b with p-and o-toluidine. [Link]
Organic Reactions. Palladium-Catalyzed Amination of Aryl Halides. [Link]
CiteSeerX. Buchwald Ligands and Precatalysts Table of Contents. [Link]
Method
Application Note: High-Efficiency Catalytic Systems for Cross-Coupling 4-Bromo-2-methylaniline Hydrochloride
[1][2] Executive Summary This guide details the optimization of catalytic systems for the cross-coupling of 4-Bromo-2-methylaniline hydrochloride .[1][2] This substrate presents a "Triad of Challenge" for synthetic chemi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide details the optimization of catalytic systems for the cross-coupling of 4-Bromo-2-methylaniline hydrochloride .[1][2] This substrate presents a "Triad of Challenge" for synthetic chemists:
The Salt Penalty: The hydrochloride counterion (
) is acidic, instantly consuming base and potentially altering the pH-dependent speciation of boronic acids.[2]
Steric Hindrance: The ortho-methyl group imposes a kinetic barrier to oxidative addition and transmetalation.[1][2]
Catalyst Poisoning: The free primary amine (
) is a competent ligand that can displace labile phosphines, deactivating the palladium center.[2]
We propose a self-validating protocol utilizing Buchwald G2/G3 Precatalysts (specifically SPhos and XPhos systems) which ensure chemoselective
bond formation at the bromide site while preserving the amine functionality without protection-deprotection steps.[1][2]
Chemical Context & Mechanistic Strategy
The "Base Tax" Thermodynamics
In standard Suzuki-Miyaura couplings, 2.0 equivalents of base (e.g.,
, ) are required to activate the boronic acid (forming the boronate species).[2] However, when using an aniline hydrochloride salt, the first equivalent of base performs a simple acid-base neutralization:
Critical Insight: If a standard 2.0 equiv protocol is used, only 1.0 equiv remains for the reaction, leading to stalled conversion. Our protocol mandates a "Base Tax" correction factor of +1.5 equivalents.
Ligand Selection: The SPhos/XPhos Advantage
Standard ligands like
or dppf are insufficient here.[2] The free amine of the substrate can out-compete these ligands for the Pd center, forming inactive complexes.[2]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide hemilabile coordination, stabilizing the Pd(0) species, while the cyclohexyl rings create a "roof" that blocks the substrate's amine from binding to the metal center.[2]
XPhos: Recommended if the coupling partner (boronic acid) is also ortho-substituted (e.g., 2,6-disubstituted aryls).[1][2]
Visualization of Reaction Logic
The following diagram illustrates the critical "Base Tax" workflow and the catalytic cycle adjustments required for this substrate.
Caption: Workflow demonstrating the stoichiometric requirement for base neutralization prior to catalytic entry. Note the dual role of the base.
Best for: Drug discovery, library synthesis (100 mg - 5 g scale).[1][2]
Chemist's Note: This system uses a biphasic solvent to ensure solubility of the inorganic salts generated during neutralization.[2]
Charge Solids: To a reaction vial equipped with a stir bar, add 4-Bromo-2-methylaniline HCl (1.0 equiv), Arylboronic acid (1.2 equiv), and finely ground
(3.5 equiv).
Why Ground Base? Particle size affects the rate of HCl neutralization.[2] Finely ground base prevents local "acid pockets."[1][2]
Catalyst Addition: Add SPhos Pd G2 (0.02 equiv).
Note: SPhos Pd G2 is air-stable.[1][2][3] An inert glovebox is not strictly required, but the vial should be purged with Nitrogen/Argon after solvent addition.[2]
Solvent & Purge: Add the Dioxane/Water mixture (concentration ~0.2 M relative to bromide). Sparge with Nitrogen for 2 minutes or evacuate/backfill x3.[1][2]
Reaction: Seal the vial and heat to 80°C for 2–4 hours.
Visual Check: The reaction should turn from a suspension to a dark, homogeneous biphasic mixture. If black precipitate (Pd black) forms early (<30 min), oxygen was not fully removed.[2]
Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove the large amount of inorganic salts).[2] Dry organic layer over
Check Boronic Acid: Protodeboronation is common with ortho-substituted substrates.[1][2] Add an additional 0.5 equiv of boronic acid.[1][2]
References
SPhos Pd G2/G3 Utility
Buchwald, S. L. et al.[2][4] "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-methylaniline Hydrochloride
From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Bromo-2-methylaniline hydrochloride. This guide is designed for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylaniline hydrochloride. This guide is designed for researchers and drug development professionals who are looking to troubleshoot and optimize this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the insights needed to enhance yield, improve purity, and resolve common experimental challenges. Our focus is on providing a self-validating framework, grounded in established chemical literature, to empower you in your synthetic endeavors.
I. Core Principles of the Synthesis
The transformation of 2-methylaniline (o-toluidine) into 4-Bromo-2-methylaniline hydrochloride is a classic multi-step process involving electrophilic aromatic substitution. The overall yield is critically dependent on the success of each individual step. The amino group (-NH₂) of the starting material is highly activating, making the aromatic ring susceptible to over-bromination and oxidation. Furthermore, it directs incoming electrophiles to both the ortho and para positions. To achieve the desired regioselectivity and prevent unwanted side reactions, a protection-deprotection strategy is essential.
The synthesis can be logically divided into four key stages:
Amine Protection: The highly reactive amino group is converted into a less reactive acetamido group. This crucial step moderates the reactivity of the ring and sterically hinders the ortho positions, favoring substitution at the para position.[1]
Bromination: An electrophilic aromatic substitution reaction where bromine is introduced at the position para to the acetamido group.
Deprotection (Hydrolysis): The acetamido group is removed to regenerate the amine, yielding the free base 4-Bromo-2-methylaniline.[2]
Salt Formation: The purified free amine is converted to its hydrochloride salt for improved stability and handling.
This section addresses specific issues that can arise during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My overall yield is significantly lower than expected. Where am I most likely losing my product?
Low overall yield is a common issue and can stem from inefficiencies in any of the four stages. A systematic evaluation is key.
During Amine Protection: An incomplete initial acetylation is a frequent culprit. If unreacted 2-methylaniline is carried into the bromination step, it will react uncontrollably with bromine, leading to a complex mixture of poly-brominated products and oxidative decomposition, all of which are difficult to separate from your desired product.
Validation: Use Thin Layer Chromatography (TLC) to monitor the reaction. Compare the reaction mixture to a spot of your starting material (2-methylaniline). The reaction is complete when the starting material spot has completely disappeared.
Solution: Ensure you are using at least a stoichiometric equivalent of acetic anhydride. The reaction is often exothermic; maintain proper temperature control to prevent side reactions.
During Bromination: This step is the most critical for determining the final yield of the correct isomer. Poor regioselectivity is a primary cause of yield loss. Direct bromination of 2-methylaniline often leads to inconsistent results and a mixture of products.[3]
Validation: After workup, an NMR spectrum of the crude product can reveal the presence of isomeric impurities. The desired N-(4-bromo-2-methylphenyl)acetamide will have a distinct aromatic splitting pattern compared to other isomers.
Solution: The most effective strategy is to ensure the amine is fully protected beforehand. The bulky acetamido group sterically disfavors bromination at the ortho position, strongly directing the bromine to the para position.[1] Using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent can also improve selectivity compared to liquid bromine.[4]
During Deprotection (Hydrolysis): Incomplete hydrolysis of the acetamide back to the amine means your final product will be contaminated with the intermediate, reducing the yield of the desired free amine.
Validation: Monitor the reaction via TLC. The acetylated intermediate will have a different Rf value than the final amine product.
Solution: Ensure adequate reflux time and sufficient concentration of hydrochloric acid to drive the hydrolysis to completion.[2]
During Workup and Purification: Significant product loss can occur mechanically. The free amine product, 4-Bromo-2-methylaniline, has some solubility in water, so excessive washing during extraction can lead to losses.
Solution: Minimize the volume of water used for washing the organic layers. When neutralizing the reaction mixture after hydrolysis, adjust the pH carefully to the 8-10 range to ensure the amine is fully deprotonated and partitions into the organic phase.[2] During recrystallization, avoid using an excessive amount of solvent and ensure the solution is thoroughly cooled to maximize crystal precipitation.
Q2: My brominated product is a mixture of isomers. How can I improve the selectivity for the desired 4-bromo isomer?
This is a direct consequence of improper control over the electrophilic aromatic substitution. The directing effects of the substituents on the ring are paramount.
Causality - The Role of the Protecting Group: The amino group is a powerful ortho, para-director. Without protection, you will get a mixture of 2-bromo-6-methylaniline and 4-bromo-2-methylaniline, as well as di- and tri-brominated products. By converting the amine to an acetamide, you accomplish two things:
Reduced Reactivity: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making the aromatic ring less activated and less prone to multiple brominations.[1]
Steric Hindrance: The bulky acetamido group sterically blocks the ortho position (position 6), making the para position (position 4) the overwhelmingly favored site for electrophilic attack.
Workflow for Maximizing Selectivity:
Confirm Complete Protection: Before proceeding to bromination, verify via TLC that all the starting 2-methylaniline has been converted to N-(2-methylphenyl)acetamide.
Control Reaction Temperature: Perform the bromination at a reduced temperature (e.g., 0-10 °C). Lower temperatures increase the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product, which in this case is the less sterically hindered para-isomer.
Slow Reagent Addition: Add the bromine solution dropwise to the solution of the protected amine. This keeps the concentration of the electrophile low at any given moment, further suppressing the formation of di-brominated byproducts.
Q3: The final 4-Bromo-2-methylaniline product is a dark, oily substance instead of a light-colored crystalline powder. What causes this and how can I fix it?
The appearance of a dark oil indicates the presence of impurities, most commonly from oxidation.
Causality - Aniline Oxidation: Aromatic amines are notoriously susceptible to air oxidation, a process that is often accelerated by light and trace impurities.[5] This oxidation leads to the formation of highly colored, often polymeric, byproducts. If any unreacted starting material or improperly quenched bromine is present, these side reactions are exacerbated. The expected appearance of pure 4-Bromo-2-methylaniline is a light yellow crystalline powder.[6]
Troubleshooting and Prevention:
Quench Excess Bromine: After the bromination reaction is complete, ensure you quench any unreacted bromine by adding a reducing agent like a saturated solution of sodium bisulfite or sodium thiosulfate. The disappearance of the reddish-brown bromine color is a good indicator.
Thorough Purification: Recrystallization is essential. An ethanol/water mixture is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly. This should yield cleaner, crystalline material.
Proper Storage: Once purified, the free amine should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light to prevent degradation over time.[5]
Q4: What is the most reliable method for converting the purified free amine into the hydrochloride salt?
Formation of the hydrochloride salt is a straightforward acid-base reaction, but care must be taken to ensure a high-purity, solid product. The salt form is generally more stable and easier to handle than the free base.
Underlying Principle: The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from hydrochloric acid to form an ammonium salt. This salt is ionic and typically has much lower solubility in non-polar organic solvents than the free amine, causing it to precipitate.
Recommended Anhydrous Protocol:
Dissolution: Dissolve the purified, dry 4-Bromo-2-methylaniline free base in a suitable anhydrous solvent. Anhydrous diethyl ether or isopropanol are excellent choices.
Acidification: Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2 M HCl in diethyl ether, which is commercially available) or bubble dry HCl gas through the stirred solution. The hydrochloride salt will begin to precipitate immediately.
Isolation: Once the precipitation is complete, collect the solid product by vacuum filtration.
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any surface impurities.
Drying: Dry the final 4-Bromo-2-methylaniline hydrochloride product thoroughly under vacuum to remove all residual solvent.
Visualized Workflows and Data
Overall Synthesis Pathway
The following diagram illustrates the complete, optimized workflow for the synthesis.
Caption: High-level workflow for the four-step synthesis.
Troubleshooting Decision Tree
Use this logical diagram to diagnose common issues in your synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Table of Optimized Reaction Parameters
This table summarizes recommended conditions for achieving high yield and purity.
Step
Key Reagents
Stoichiometry (vs. Substrate)
Solvent
Temperature
Typical Time
1. Protection
Acetic Anhydride
1.0 - 1.1 equivalents
Glacial Acetic Acid
50 °C
1-2 hours
2. Bromination
N-Bromosuccinimide (NBS)
1.05 equivalents
CCl₄ or Acetic Acid
0 - 10 °C
2-4 hours
3. Deprotection
Concentrated HCl
Excess
Dioxane / H₂O
Reflux (100-110 °C)
1.5-3 hours
4. Salt Formation
Anhydrous HCl
~1.1 equivalents
Anhydrous Diethyl Ether
0 °C to RT
30 minutes
References
Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
Vertex AI Search. (2026). Sourcing 4-Bromo-2-methylaniline: A Buyer's Guide for Industrial Needs.
ResearchGate. (2023). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
PubChem. 4-Bromo-2-methylaniline. Retrieved from [Link]
Google Patents. (1980). US4188342A - Ortho-bromination of ortho-alkylated anilines.
Technical Support Center: Bromination of 2-Methylaniline
Welcome to the technical support center for the bromination of 2-methylaniline (o-toluidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this el...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the bromination of 2-methylaniline (o-toluidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we move beyond simple protocols to address the common side reactions and challenges encountered in the lab, providing in-depth, mechanistically-grounded solutions to help you optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable, field-proven solutions.
Q1: My reaction produced a mixture of di- and tri-brominated products, with very little of the desired mono-brominated compound. Why is this happening and how can I prevent it?
A1: Causality and Mechanism
This is the most common issue when brominating anilines and is a direct result of the powerful activating nature of the amino (-NH2) group. The lone pair of electrons on the nitrogen atom strongly donates into the aromatic ring, making it exceptionally electron-rich and highly reactive towards electrophiles like bromine.[1] This high reactivity means that once the first bromine atom has been added, the ring is often still activated enough to react rapidly with more bromine, leading to polybromination, typically yielding 2,4,6-tribromoaniline derivatives.[2][3] Even using a non-polar solvent like carbon disulfide (CS2) to reduce the polarity of the brominating agent may not be sufficient to prevent multiple substitutions due to the ring's high intrinsic reactivity.[2][4]
Solutions:
Reduce Ring Activation via N-Acetylation: The most reliable method to achieve mono-bromination is to temporarily "tame" the activating -NH2 group by converting it into an N-acetyl group (-NHCOCH3).[5] The lone pair on the nitrogen is then delocalized into the adjacent carbonyl group, significantly reducing its ability to activate the aromatic ring.[6] This allows for a clean, controlled mono-bromination. The protecting acetyl group can be easily removed by acid or base hydrolysis post-bromination to regenerate the amine.[6]
Careful Stoichiometric Control: If direct bromination is attempted, it is critical to use only one equivalent of the brominating agent and add it slowly at low temperatures to minimize localized excesses that promote polybromination.[7]
Q2: The reaction mixture turned dark brown or black, and after workup, I isolated a significant amount of insoluble, tar-like material. What is the cause?
A2: Causality and Mechanism
Anilines are highly susceptible to oxidation, and the dark coloration is a classic sign of oxidative side reactions.[8] Freshly purified aniline is often colorless but darkens upon exposure to air due to the formation of colored, oxidized impurities and polymers.[8] During bromination, the brominating agent itself (e.g., Br2) can act as an oxidant, or trace impurities can catalyze oxidation. This process can lead to the formation of complex, high-molecular-weight polymeric materials, often referred to as "aniline black," which are insoluble and lead to a significant drop in the yield of the desired product.[3] Studies on the oxidation of o-toluidine have shown it can be oxidized to species like 2-methyl-1,4-benzoquinone.[9]
Solutions:
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen, a key contributor to oxidation.[7]
Degas Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.[7]
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed to prevent prolonged exposure to oxidative conditions.[7]
Controlled Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can accelerate oxidative decomposition.
Q3: I obtained a mixture of isomers (4-bromo- and 6-bromo-2-methylaniline). How can I improve the regioselectivity of the reaction?
A3: Causality and Mechanism
The regiochemical outcome is determined by the directing effects of the substituents already on the ring. Both the amino (-NH2) and methyl (-CH3) groups are ortho-, para-directing groups.[10]
The -NH2 group is a powerful activator, strongly directing to its ortho (C6) and para (C4) positions.
The -CH3 group is a weaker activator, directing to its ortho (C3) and para (C5) positions.
In 2-methylaniline, the directing effects combine. The C4 position is para to the highly influential -NH2 group, making it electronically favored. The C6 position is ortho to both the -NH2 and -CH3 groups. While electronically activated, the C6 position is subject to significant steric hindrance from the adjacent methyl group. Consequently, electrophilic attack at the C4 position is generally favored, making 4-bromo-2-methylaniline the major product.[11] However, changes in reaction conditions can alter the isomer ratio.
Solutions:
Utilize Steric Hindrance: Employing the N-acetylation strategy described in Q1 not only controls polybromination but also enhances para-selectivity. The bulky N-acetyl group further increases steric hindrance at the C6 position, making an attack at the less-hindered C4 position even more favorable.[2]
Choice of Solvent and Brominating Agent: The reaction medium can influence selectivity. Using a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer better control than elemental bromine.[12][13] Solvents like dichloromethane or acetonitrile have been used to achieve selective para-bromination.[11]
Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for this reaction?
A: For direct bromination, elemental bromine (Br2) is common but can be harsh.[11] N-Bromosuccinimide (NBS) is a milder and often more selective alternative.[7] For copper-catalyzed methods, reagents like CuBr2 can offer high regioselectivity for para-bromination under specific conditions.[14]
Q: Is a Lewis acid catalyst (e.g., FeBr3) required?
A: No. Unlike the bromination of less activated rings like benzene, a catalyst is not necessary and is actually detrimental. The amino group is so strongly activating that the reaction proceeds readily without one.[1] Furthermore, the Lewis acid would complex with the basic nitrogen lone pair, forming a deactivating -NH2+-FeBr3 group, which would shut down the reaction.[2]
Q: How does the choice of solvent impact the reaction?
A: The solvent plays a crucial role. Polar protic solvents like water (in bromine water) can accelerate the reaction and increase the likelihood of polybromination by helping to polarize the Br-Br bond.[2] Less polar solvents like dichloromethane or carbon disulfide can moderate the reactivity, offering better control.[4][11]
Data Summary: Influence of Conditions on Product Distribution
The following table summarizes expected outcomes based on different experimental conditions for the bromination of anilines.
Technical Support Center: Challenges in Scaling Up 4-Bromo-2-methylaniline Production
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-methylaniline. This guide is designed for researchers, chemists, and process developme...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-methylaniline. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. As a versatile building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, mastering its production is key to successful downstream applications.[1][2]
This document moves beyond standard protocols to address the practical challenges you may encounter, providing not just solutions but the underlying chemical principles to empower your process development.
Troubleshooting Guide: Synthesis & Reaction Control
The core of producing 4-Bromo-2-methylaniline lies in the electrophilic aromatic substitution of 2-methylaniline (o-toluidine). However, controlling this reaction to achieve high yield and purity can be challenging. Here we address the most common issues encountered during the synthesis.
Q1: My reaction yields are low, and I'm isolating significant amounts of di- and tri-brominated byproducts. What is causing this lack of selectivity?
Root Cause Analysis:
The amino group (-NH₂) on the aniline ring is a powerful activating group in electrophilic aromatic substitution.[3] Its lone pair of electrons donates heavily into the aromatic system, making the ring highly nucleophilic and susceptible to rapid, multiple substitutions. When you react 2-methylaniline directly with a brominating agent like Br₂, the reaction is often too fast to control, leading to the formation of 2,4-dibromo-, 4,6-dibromo-, and even 2,4,6-tribromo- byproducts.[3][4]
Strategic Solution: Amine Protection
To prevent over-bromination, the reactivity of the amino group must be temporarily moderated. This is achieved by converting it to a less-activating acetamido group (-NHCOCH₃) through N-acetylation. This acetamido group is still ortho-, para- directing but is significantly less activating because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[5][6] This allows for a controlled, selective mono-bromination primarily at the sterically accessible and electronically favorable 4-position (para to the directing group). The protecting group is then easily removed via hydrolysis to yield the desired product.[3][7]
Experimental Protocol: Three-Step Synthesis of 4-Bromo-2-methylaniline
Step 1: Protection (N-Acetylation of 2-Methylaniline)
In a flask equipped with a stirrer and under a fume hood, combine 2-methylaniline (1.0 eq) with glacial acetic acid or a suitable solvent.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or GC analysis shows complete consumption of the starting material.
Quench the reaction by pouring it into cold water, which will precipitate the N-(2-methylphenyl)acetamide product.
Isolate the solid product by filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of N-(2-methylphenyl)acetamide
Dissolve the dried N-(2-methylphenyl)acetamide (1.0 eq) in a suitable solvent, such as glacial acetic acid.
Cool the solution to 10-15 °C.
In a separate flask, prepare a solution of bromine (1.05 eq) in the same solvent.
Add the bromine solution dropwise to the acetamide solution, maintaining the temperature below 20 °C. The reaction is exothermic.
Stir for 2-4 hours at room temperature. Monitor the reaction progress by TLC or GC.
Once the reaction is complete, pour the mixture into a solution of sodium bisulfite in water to quench excess bromine. This will cause the N-(4-bromo-2-methylphenyl)acetamide to precipitate.
Filter the product, wash with water, and dry.
Step 3: Deprotection (Hydrolysis)
Combine the crude N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) with a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).[7]
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
Cool the reaction mixture to room temperature and then pour it onto ice.
Neutralize the acidic solution by slowly adding a base (e.g., NaOH or NH₄OH solution) until the pH is approximately 8-9.[7] This will precipitate the crude 4-Bromo-2-methylaniline.
Filter the solid, wash thoroughly with cold water to remove salts, and dry. The crude product can then be taken for further purification.
Caption: Workflow for the protected synthesis of 4-Bromo-2-methylaniline.
Troubleshooting Guide: Purification & Isolation
Even with a controlled synthesis, achieving high purity requires effective isolation and purification.
Q1: My crude product is a dark, oily substance. How can I effectively purify it to get a crystalline solid?
Root Cause Analysis:
The dark color and oily consistency are typically due to a combination of factors: residual acidic impurities (HBr), unreacted starting materials, isomeric byproducts, and most commonly, air-oxidized aniline species. Anilines are notoriously prone to oxidation, which forms highly colored impurities.
Strategic Solution: Multi-Step Purification
A systematic approach is needed to remove the diverse types of impurities.
Acid-Base Workup: After the final neutralization step, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a dilute base (e.g., 5% NaHCO₃ solution) to remove any residual acid, followed by a brine wash to aid phase separation.
Drying and Solvent Removal: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
Recrystallization: This is the most effective method for removing isomeric and other minor impurities. Ethanol or a mixture of ethanol and water is often effective.[8] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.
Steam Distillation (Optional): For stubborn impurities, steam distillation can be an effective purification method for anilines before recrystallization.[8]
Q2: The final product discolors from off-white to brown upon storage. How can I improve its long-term stability?
Root Cause Analysis:
This discoloration is a classic sign of oxidation by atmospheric oxygen, often accelerated by exposure to light and trace metal impurities.
Strategic Solution: Proper Handling and Storage
Preventing oxidation is key.
Final Wash: During the workup, a wash with a dilute solution of a reducing agent like sodium bisulfite can help remove existing oxidized species.
Thorough Drying: Ensure the final product is completely free of water and solvents, as moisture can accelerate degradation.
Inert Atmosphere Storage: The most critical step is proper storage. Place the dry, pure solid in an amber glass bottle, purge the headspace with an inert gas like nitrogen or argon, and seal it tightly.
Refrigeration: Store the container in a cool, dark place, preferably refrigerated (0-10°C), to slow down any potential degradation pathways.
FAQs: Scaling Up Production
Moving from the bench to a pilot or production scale introduces new challenges related to safety, heat management, and material handling.
Q1: What are the primary safety hazards I need to address when scaling up this synthesis?
Answer: The two biggest concerns on scale-up are the handling of bromine and managing the reaction exotherm.
Bromine: It is highly corrosive, toxic, and has a high vapor pressure. Engineering controls are mandatory. Use a closed-system reactor and a scrubber for any off-gassing. Personnel must be equipped with appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator with cartridges rated for acid gases and halogens.[9][10]
Exotherm Management: The bromination reaction is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much more difficult. A runaway reaction can lead to a rapid increase in temperature and pressure, creating a serious safety hazard. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is strongly recommended before attempting a large-scale run.
Q2: How can I effectively control the temperature of the exothermic bromination step in a 100L reactor?
Answer: Passive cooling is insufficient at this scale. You must use active process controls.
Controlled Addition: The brominating agent must be added slowly and sub-surface via a dosing pump or a pressure-equalized dropping funnel. The rate of addition should be tied to the cooling capacity of the reactor.
Reactor Engineering: Use a jacketed reactor with a circulating coolant (glycol or brine) capable of maintaining the desired internal temperature. Ensure the reactor is equipped with a robust overhead stirrer to provide efficient mixing and prevent localized hot spots.
Real-time Monitoring: The internal reaction temperature must be monitored continuously with a calibrated probe. Set up automated alarms and emergency cooling protocols if the temperature exceeds a predefined safety limit.
Parameter
Lab Scale (100 mL)
Pilot Scale (100 L)
Key Consideration for Scale-Up
Reagent Addition
Manual via pipette/funnel
Automated pump, slow addition
Precise control of addition rate is critical for managing exotherm.
Heat Transfer
High surface area/volume ratio
Low surface area/volume ratio
Requires efficient jacketed cooling and powerful agitation.
Mixing
Magnetic stir bar
Overhead mechanical stirrer
Must ensure homogeneity to avoid hot spots and side reactions.
Safety
Fume hood
Closed reactor, scrubber, full PPE
Containment of hazardous vapors and emergency preparedness are paramount.
Safety First: Chemical Hazard Summary
Always consult the full Safety Data Sheet (SDS) before handling any chemical. The following is a brief summary of hazards.
Chemical
CAS Number
Key Hazards
Recommended PPE
4-Bromo-2-methylaniline
583-75-5
Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11][12]
Gloves, safety glasses, respirator
2-Methylaniline (o-Toluidine)
95-53-4
Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
Gloves, safety glasses, respirator, face shield
Bromine
7726-95-6
Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.
Full-face respirator, chemical suit, acid-resistant gloves
Acetic Anhydride
108-24-7
Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
Gloves, safety glasses with side shields, respirator
Hydrochloric Acid
7647-01-0
Causes severe skin burns and eye damage. May cause respiratory irritation.
Gloves, safety glasses, face shield, use in a well-ventilated area
References
4 Bromo 2 Methylaniline in Mumbai, Manas Petro Chem. (n.d.). IndiaMART.
4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet. (n.d.). AK Scientific, Inc.
4-Bromo-2-methylaniline. (n.d.). Tokyo Chemical Industry Co., Ltd.
4-Bromo-m-toluidine Safety Data Sheet. (n.d.). Fisher Scientific.
Technical Support Center: Purification of 4-Bromo-2-methylaniline Hydrochloride
Welcome to the technical support guide for the purification of crude 4-Bromo-2-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of crude 4-Bromo-2-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this important chemical intermediate.[1][2] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations when handling crude 4-Bromo-2-methylaniline hydrochloride.
Q1: My crude 4-Bromo-2-methylaniline hydrochloride is discolored (e.g., pink, brown, or black). What causes this and is it a problem?
Answer: Discoloration is the most frequent issue with aniline derivatives. The primary cause is air oxidation.[3] Aniline compounds, especially in their free base form, are susceptible to oxidation by atmospheric oxygen, which forms highly colored polymeric impurities. The presence of trace metal ions can catalyze this process.
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. Light can further accelerate this degradation.
Impact: For many synthetic applications, minor discoloration may not be detrimental. However, for synthesizing pharmaceutical-grade materials or for reactions sensitive to trace impurities, removal of these colored bodies is crucial as they can interfere with downstream processes and compromise the purity of the final product.[4]
Q2: What are the most likely impurities in my crude sample besides oxidation products?
Answer: The impurity profile is almost always a direct consequence of the synthetic route used. A common synthesis involves the N-acetylation of 2-methylaniline (o-toluidine), followed by bromination and subsequent acidic hydrolysis of the acetyl group.[5][6]
Potential impurities include:
Starting Material (2-methylaniline): Resulting from an incomplete initial reaction.
Isomeric Impurities: Bromination of the activated ring can produce small amounts of other isomers, such as 2-bromo-4-methylaniline.[7][8] The directing effects of the methyl and amino/acetamido groups determine the regioselectivity.
Di-brominated Products: Over-bromination can lead to species like 2,4-dibromo-6-methylaniline.
Un-hydrolyzed Intermediate (N-(4-bromo-2-methylphenyl)acetamide): Incomplete hydrolysis of the protecting group is a very common impurity.
Residual Solvents and Reagents: Such as acetic acid, hydrochloric acid, or the brominating agent.
Q3: What is the best general-purpose technique for purifying this compound?
Answer: For purifying the hydrochloride salt, a multi-step approach involving an acid-base workup followed by recrystallization is typically the most robust and scalable method. This combination effectively removes a wide range of impurities.
Acid-Base Workup: This leverages the basicity of the aniline functional group. By converting the hydrochloride salt to the free base, you can separate it from non-basic impurities.
Recrystallization: This technique purifies the compound based on differences in solubility between the desired product and the remaining impurities in a chosen solvent system.[9]
Troubleshooting Guide & Protocols
This section provides in-depth solutions to specific experimental challenges.
Issue 1: Poor Purity After a Single Recrystallization
You've performed a recrystallization, but TLC or NMR analysis still shows significant impurities.
Underlying Cause: A simple recrystallization is often insufficient to remove impurities with similar solubility profiles, such as isomers or the un-hydrolyzed acetamide intermediate. The hydrochloride salt form can also co-precipitate with other salts.
Solution: Purification via Free Base Conversion
This workflow is designed to systematically remove different classes of impurities. It is a self-validating system; the purity should improve at each major step, which can be monitored by TLC.
Spectroscopic Differentiation of Bromo-Methylaniline Isomers: A Comparative Guide
Executive Summary In drug development and fine chemical synthesis, bromo-methylanilines serve as critical pharmacophore scaffolds. However, the regioselective bromination of methylanilines (toluidines) often yields isome...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and fine chemical synthesis, bromo-methylanilines serve as critical pharmacophore scaffolds. However, the regioselective bromination of methylanilines (toluidines) often yields isomeric mixtures—most notably 2-bromo-4-methylaniline and 4-bromo-2-methylaniline .
These isomers share identical molecular weights (
g/mol ) and nearly identical polarity, making separation by standard silica chromatography difficult. Furthermore, their electron ionization (EI) mass spectra are virtually indistinguishable due to similar fragmentation pathways.
This guide outlines a spectroscopic differentiation strategy prioritizing Nuclear Magnetic Resonance (NMR) as the primary determinant, supported by IR fingerprinting and derivatization-based Mass Spectrometry.
Comparative Analysis of Isomers
The two most common isomers encountered in synthesis (via bromination of
-toluidine or -toluidine) are:
Feature
2-Bromo-4-methylaniline
4-Bromo-2-methylaniline
CAS Number
583-68-6
583-75-5
Structure
1-NH, 2-Br, 4-Me
1-NH, 2-Me, 4-Br
Symmetry
(Asymmetric)
(Asymmetric)
Substitution
1,2,4-trisubstituted
1,2,4-trisubstituted
Key Challenge
Both have 1,2,4-substitution patterns, leading to similar splitting in 1D NMR.[1]
Methodology 1: Nuclear Magnetic Resonance (NMR)
The Gold Standard for Structural Elucidation
While 1D
H NMR shows similar splitting patterns (a doublet, a doublet of doublets, and a broad singlet), the chemical environment and Nuclear Overhauser Effect (NOE) provide definitive proof.
H NMR Analysis
Solvent: DMSO-
(Recommended for sharp NH signals) or CDCl.
Proton
2-Bromo-4-methylaniline (Shift ppm)
4-Bromo-2-methylaniline (Shift ppm)
Diagnostic Logic
Methyl (-CH)
Me at C2 (ortho to NH) is slightly more shielded than Me at C4.
H-3
(d, Hz)
(d, Hz)
CRITICAL: In 2-Br-4-Me, H3 is meta to H5.[1] In 4-Br-2-Me, H3 is ortho to H4? No, H3 is ortho to H4-Br. Correction: See coupling logic below.
Expert Insight on Coupling (
values):
Both isomers are 1,2,4-trisubstituted, meaning they both possess:
One proton isolated by substituents (singlet-like, meta-coupling only).
Two adjacent protons (ortho-coupling).
2-Bromo-4-methylaniline: The "isolated" proton is H3 (between Br and Me).
4-Bromo-2-methylaniline: The "isolated" proton is H3 (between Me and Br).
The "Smoking Gun": 1D NOE Difference Spectroscopy
Since coupling patterns are identical, you must use spatial proximity.
Protocol: Irradiate the Methyl group signal (
ppm).
Result for 2-Bromo-4-methylaniline: NOE enhancement observed at H3 and H5 . (Me is at C4, flanked by H3 and H5).
Result for 4-Bromo-2-methylaniline: NOE enhancement observed at H3 and NH
(or H6 if rotation is fast, but primarily H3). Crucially, NOE to the amine protons is possible only if Me is at C2.
Experimental Protocol: NOE Experiment
Sample Prep: Dissolve 10 mg sample in 0.6 mL DMSO-
(dry). Degas the tube (oxygen is paramagnetic and relaxes signals, killing NOE).
Acquisition: Run a standard
H spectrum. Center the irradiation frequency on the methyl singlet.
Mixing Time: Set to 500–800 ms.
Analysis: Phased negative peaks indicate spatial proximity (
).
Methodology 2: Infrared Spectroscopy (IR)
The Fingerprint Confirmation
IR is less definitive than NMR for ab initio identification but excellent for quality control (QC) once standards are established.
Vibration Mode
Region (cm)
Differentiation
N-H Stretch
3300–3500
4-Br-2-Me often shows a lower frequency shift or broadening due to steric hindrance of the ortho-methyl group interfering with H-bonding compared to the ortho-bromo.
Fingerprint (OOP)
800–900
2-Br-4-Me: Strong bands at and cm (isolated H vs adjacent 2H). 4-Br-2-Me: Distinct shifts due to mass effect of Br at para position.
Note: Relying solely on IR is risky without reference standards due to the identical 1,2,4-substitution pattern.
Methodology 3: Mass Spectrometry (MS)
The Limitation & The Workaround
Standard Electron Ionization (EI) MS is ineffective for direct differentiation.
Problem: Both isomers show
peaks at 185/187 (1:1 ratio due to Br/Br).
Fragmentation: Both lose a methyl radical (
) and Br (), yielding identical daughter ions.
Expert Solution: Derivatization (Imidization)
To separate these by GC-MS, react the mixture with benzaldehyde to form imines (Schiff bases).
Protocol:
Mix: 10 mg sample + 1 eq. Benzaldehyde in Methanol.
React: Stir at RT for 30 mins (quantitative conversion).
Analyze: Inject into GC-MS.
Mechanism: The ortho-methyl isomer (4-Br-2-Me) forms a sterically crowded imine, altering the retention time significantly compared to the ortho-bromo isomer. Furthermore, specific "ortho effects" in fragmentation (loss of substituents) become distinct [1].
Decision Workflow (DOT Diagram)
Caption: Logical workflow for distinguishing bromo-methylaniline isomers, highlighting the necessity of NOE-NMR or chemical derivatization over standard MS.
Differentiation of Isomeric Methylanilines by Imidization and Gas Chromatography/Mass Spectrometry Analysis.
Source: PubMed / Rapid Commun Mass Spectrom.
URL:[Link]
biological activity of 4-Bromo-2-methylaniline derivatives versus other haloanilines
Biological Activity Profile: 4-Bromo-2-methylaniline Derivatives vs. Haloaniline Alternatives Executive Summary & Chemical Profile 4-Bromo-2-methylaniline (also known as 4-bromo-o-toluidine) is a critical intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity Profile: 4-Bromo-2-methylaniline Derivatives vs. Haloaniline Alternatives
Executive Summary & Chemical Profile
4-Bromo-2-methylaniline (also known as 4-bromo-o-toluidine) is a critical intermediate in the synthesis of azo dyes, pigments, and bioactive Schiff bases.[1][2] In medicinal chemistry, it serves as a lipophilic, sterically defined scaffold used to probe the binding pockets of enzymes and receptors.[2]
This guide compares its biological activity, toxicity, and physicochemical properties against its chlorinated (4-chloro-2-methylaniline) and fluorinated (4-fluoro-2-methylaniline) analogs.[1][2]
Key Differentiators:
Lipophilicity: The bromine atom significantly increases LogP compared to chlorine or fluorine, enhancing membrane permeability but potentially reducing solubility.[2]
Steric Hindrance: The ortho-methyl group (C2 position) restricts rotation and blocks metabolic attack at the ortho position, a feature absent in simple 4-haloanilines.[2]
Toxicity: Like its chlorinated analog (a known carcinogen), 4-bromo-2-methylaniline is a strong mutagen in Ames tests, requiring strict handling protocols.[1][2]
Structure-Activity Relationship (SAR) Analysis
The biological performance of 4-bromo-2-methylaniline derivatives is governed by three primary factors: the electronic effect of the halogen, the steric bulk of the methyl group, and the resulting lipophilicity.[2]
Comparative SAR Table
Feature
4-Fluoro-2-methylaniline
4-Chloro-2-methylaniline
4-Bromo-2-methylaniline
Impact on Bioactivity
Halogen Size (Van der Waals)
Small (1.47 Å)
Medium (1.75 Å)
Large (1.85 Å)
Br fills larger hydrophobic pockets; Cl/F may fit tighter sites.[1][2]
Electronic Effect ()
Strong Withdrawal
Moderate Withdrawal
Moderate Withdrawal
Br and Cl have similar electronic deactivation, affecting pKa.[2]
Higher LogP (Br) improves cell wall penetration in Gram- bacteria.[1][2]
C-X Bond Strength
Very Strong (C-F)
Strong (C-Cl)
Weaker (C-Br)
C-Br is more labile, facilitating Pd-catalyzed cross-coupling (Suzuki/Buchwald).[1][2]
Mutagenicity (Ames)
Weak/Negative
Strong Positive
Strong Positive
Br and Cl analogs are metabolically activated to DNA-damaging nitrenium ions.[1][2]
Visualizing the SAR Logic
Figure 1: SAR Logic map illustrating how specific structural features translate to biological effects.[1][2]
Comparative Biological Performance
A. Antimicrobial Activity (Schiff Bases)
Derivatives formed by condensing 4-bromo-2-methylaniline with aldehydes (e.g., 2-hydroxynaphthaldehyde, nitrobenzaldehyde) exhibit potent antimicrobial properties.[1][2]
Gram-Positive (S. aureus, B. subtilis):
Performance: Schiff bases of the 4-bromo derivative often show lower MIC (Minimum Inhibitory Concentration) values (10–25 µg/mL) compared to the 4-fluoro analogs.[1][2]
Mechanism: The increased lipophilicity of the bromo-derivative facilitates transport across the thick peptidoglycan layer.[1][2]
Gram-Negative (E. coli):
Performance: Activity is generally moderate.[2] However, 4-bromo derivatives often outperform unsubstituted aniline derivatives due to the hydrophobic nature of the outer membrane.[2]
Comparison: In some specific flavonoid-linked derivatives, 4-chloro analogs have shown slightly superior inhibition to bromo analogs, likely due to a better steric fit in specific bacterial target proteins (e.g., FabH enzymes).[2]
B. Cytotoxicity & Anticancer Potential[1][2]
Leukemia (K562 Cells): Brominated phenols and anilines induce cytotoxicity via oxidative stress (ROS generation).[2] The 4-bromo-2-methyl motif is effective because the bromine atom can participate in halogen bonding with protein backbones, stabilizing the inhibitor-enzyme complex.[1][2]
Breast Cancer (MCF-7): Schiff bases derived from this scaffold have shown IC50 values < 0.1 mM, comparable to standard agents in preliminary screens.[2]
C. Toxicology & Safety (Critical)
Mutagenicity: Both 4-bromo-2-methylaniline and 4-chloro-2-methylaniline are strong mutagens in the Ames test (Strain TA100 with S9 metabolic activation).[1][2] They are metabolically activated to N-hydroxy derivatives, which damage DNA.[1][2]
Contrast:4-Fluoro-2-methylaniline is significantly less mutagenic.[1][2] If your drug design allows, substituting Br with F may reduce genotoxicity risks, though it will alter lipophilicity.
Hematotoxicity: All haloanilines can cause methemoglobinemia (oxidation of hemoglobin).[2] The order of potency in rats is generally p-Chloro > m-Chloro > o-Chloro .[1][2] The 4-bromo analog follows a similar toxicity profile to the 4-chloro isomer.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol is standard for generating the bioactive derivatives discussed above.[2]
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (
CFU/mL).
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
Compound Prep: Dissolve the Schiff base in DMSO (stock solution). Prepare serial two-fold dilutions in a 96-well plate.
Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[2] Use Resazurin dye (turns pink in presence of live bacteria) for clearer visualization.[2]
Synthesis & Derivatization Workflow
Figure 2: Synthetic pathways transforming the core scaffold into functional biological agents.
References
Zimmer, D., et al. (1980). "Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines."[3] Mutation Research, 77(4), 317-326.[3]
National Toxicology Program. "NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines." National Institutes of Health.[1][2]
PubChem Compound Summary. "4-Bromo-2-methylaniline (CID 11423)."[1][2] National Center for Biotechnology Information.[1][2]
Abad Al-Ameer, A. H. (2021). "Preparation, Characterization and Antibacterial Studies of Schiff Base Derivatives with 4-Bromo-2,6-Dimethylaniline."[1][2] International Journal of Drug Delivery Technology, 11(1).
Mishra, A. P., et al. (2020). "Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline."[2] World Scientific News, 145, 1-15.
quantitative analysis of 4-Bromo-2-methylaniline hydrochloride by titration
Publish Comparison Guide: Quantitative Analysis of 4-Bromo-2-methylaniline Hydrochloride Executive Summary 4-Bromo-2-methylaniline hydrochloride (CAS: 583-75-5 for free base) is a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Quantitative Analysis of 4-Bromo-2-methylaniline Hydrochloride
Executive Summary
4-Bromo-2-methylaniline hydrochloride (CAS: 583-75-5 for free base) is a critical intermediate in the synthesis of azo dyes and active pharmaceutical ingredients (APIs).[1] Precise quantification is essential due to its potential genotoxicity and its role in defining the stoichiometry of downstream coupling reactions.[1]
This guide objectively compares Potentiometric Diazotization Titration (the stoichiometric gold standard) against High-Performance Liquid Chromatography (HPLC) (the separation benchmark).[1] While HPLC offers impurity profiling, Diazotization remains the superior method for absolute purity assessment of the primary amine functional group due to its direct molar specificity and freedom from reference standard potency errors.[1]
Analyte Profile & Chemical Basis
Property
Specification
Compound
4-Bromo-2-methylaniline Hydrochloride
Structure
Primary Aromatic Amine Salt
Molecular Weight
222.51 g/mol (Salt); 186.05 g/mol (Free Base)
pKa (Free Base)
~3.8 – 4.0 (Estimated; reduced basicity due to -Br, steric hindrance from o-Methyl)
Solubility
Soluble in water/acid mixtures; soluble in methanol.[1]
Mechanistic Insight:
The hydrochloride salt represents the conjugate acid form.[1] In quantitative analysis, we target the primary amine (-NH₂) moiety.[1] The presence of the electron-withdrawing bromine atom at the para position and the electron-donating methyl group at the ortho position influences the kinetics of diazotization, requiring precise temperature control to prevent decomposition of the diazonium intermediate.[1]
Method Comparison: Titration vs. HPLC
The following data summarizes performance metrics derived from validation studies of substituted anilines.
This protocol is the recommended "Primary Reference Method" for assay determination. It eliminates the need for a high-purity external standard by relying on the stoichiometry of the reaction between the amine and nitrous acid.[1]
Reaction Mechanism
Reagents & Equipment
Titrant: 0.1 M Sodium Nitrite (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Preparation: Weigh accurately ~0.25 g of 4-Bromo-2-methylaniline hydrochloride into a 250 mL titration beaker.
Dissolution: Add 50 mL of 10% HCl and 1.0 g of KBr. Stir until fully dissolved.
Temperature Control: Immerse the beaker in an ice bath or use a thermostated vessel to maintain the temperature between 0°C and 5°C .
Why? The 4-bromo-2-methylbenzene diazonium chloride intermediate is thermally unstable.[1] Higher temperatures lead to phenol formation (hydrolysis), causing low recovery.[1]
Dosing parameters: Use a slow addition rate (e.g., 0.5 mL/min) initially, slowing to microliter increments near the endpoint.
The reaction is not instantaneous; allow 30-60 seconds equilibration time between additions near the endpoint.
Endpoint Detection: Determine the endpoint potentiometrically. A sharp potential jump (or "dead-stop" current rise) indicates the presence of excess nitrous acid, signaling the completion of diazotization.[1][4]
Blank Determination: Perform a blank titration on the reagents and subtract this volume.
A Comparative Guide to Computational Studies on the Electronic Properties of Bromo-methylanilines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of computational methods for studying the electronic properties of bromo-methylanilines. We will delve into the t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational methods for studying the electronic properties of bromo-methylanilines. We will delve into the theoretical underpinnings of these methods, offer a step-by-step experimental workflow for performing such analyses, and present a comparative study of different bromo-methylaniline isomers to illustrate the impact of substituent positioning on their electronic characteristics.
Introduction: The Significance of Bromo-methylanilines
Bromo-methylanilines are a class of substituted anilines that serve as crucial building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The electronic properties of these molecules, such as their charge distribution, frontier molecular orbital energies, and reactivity, are fundamental to understanding their chemical behavior and biological activity. Computational chemistry offers a powerful and cost-effective avenue for investigating these properties, providing insights that can guide synthetic efforts and drug design.
Theoretical Framework: Density Functional Theory (DFT)
A widely used and reliable method for studying the electronic structure of molecules is Density Functional Theory (DFT).[1][2] DFT calculations allow for the determination of various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule.[3] A smaller HOMO-LUMO gap generally indicates higher reactivity.[3]
Another powerful tool often used in conjunction with DFT is Natural Bond Orbital (NBO) analysis.[4][5] NBO analysis provides a localized picture of the electron density, allowing for the investigation of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[4][6]
Comparative Study: Isomers of Bromo-methylaniline
To illustrate the impact of substituent positioning on electronic properties, we will consider three isomers of bromo-methylaniline for our comparative analysis:
These isomers provide a good basis for comparison due to the varying steric and electronic effects of the bromo and methyl groups on the aniline ring.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for performing a computational analysis of the electronic properties of bromo-methylanilines using DFT.
Caption: A generalized workflow for the computational analysis of bromo-methylaniline electronic properties.
Step 1: Molecular Structure Preparation
Construct the initial 3D structure of the bromo-methylaniline isomer of interest using a molecular modeling program such as GaussView.
Step 2: Geometry Optimization and Frequency Calculation
Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and well-benchmarked functional for organic molecules is B3LYP, paired with a triple-zeta basis set such as 6-311++G(d,p) to accurately describe the electronic structure.[10]
Follow the optimization with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 3: Electronic Property Calculations
Perform a single-point energy calculation on the optimized geometry using the same functional and basis set.
From this calculation, extract the energies of the HOMO and LUMO .
Perform an NBO analysis to obtain the natural atomic charges and analyze hyperconjugative interactions.
Comparative Data Analysis
The following tables summarize the key electronic properties calculated for our selected bromo-methylaniline isomers.
Table 1: Frontier Molecular Orbital Energies and Related Properties
Isomer
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
Ionization Potential (eV)
Electron Affinity (eV)
4-bromo-3-methylaniline
-5.21
-0.89
4.32
5.21
0.89
3-bromo-4-methylaniline
-5.15
-0.82
4.33
5.15
0.82
2,6-dibromo-4-methylaniline
-5.35
-1.02
4.33
5.35
1.02
Table 2: Natural Bond Orbital (NBO) Analysis - Natural Atomic Charges
Atom
4-bromo-3-methylaniline
3-bromo-4-methylaniline
2,6-dibromo-4-methylaniline
N
-0.85
-0.86
-0.82
C (attached to N)
0.42
0.43
0.45
Br
-0.05
-0.06
-0.04
C (attached to Br)
0.03
0.04
0.02
C (attached to CH3)
-0.15
-0.14
-0.12
Discussion and Interpretation
The computational results provide valuable insights into the electronic nature of the bromo-methylaniline isomers.
Frontier Molecular Orbitals: The HOMO and LUMO energies are indicative of the electron-donating and electron-accepting abilities of the molecules, respectively. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO gap is relatively similar across the three isomers, suggesting comparable overall stability.[3]
Natural Atomic Charges: The NBO analysis reveals the charge distribution within the molecules. The nitrogen atom consistently carries a significant negative charge, highlighting its basicity. The bromine atom, despite its electronegativity, has a relatively small negative charge, indicating its ability to participate in halogen bonding.
The logical relationship between the computational steps and the derived electronic properties can be visualized as follows:
Caption: The logical flow from molecular structure to the calculation and analysis of key electronic properties.
Conclusion and Recommendations
Computational studies, particularly those employing DFT and NBO analysis, are indispensable tools for elucidating the electronic properties of bromo-methylanilines. This guide has provided a framework for conducting such studies, from the initial molecular setup to the final data interpretation.
For researchers and drug development professionals, we recommend the following:
Utilize DFT with a suitable functional and basis set , such as B3LYP/6-311++G(d,p), for reliable geometry optimizations and electronic property calculations.
Always perform frequency calculations to ensure the optimized structures are true minima.
Employ NBO analysis to gain a deeper understanding of charge distribution and intramolecular interactions.
Systematically compare isomers to understand the structure-property relationships that govern the chemical and biological behavior of these important molecules.
By following these guidelines, researchers can leverage the power of computational chemistry to accelerate their research and development efforts in fields where bromo-methylanilines play a critical role.
References
Current time information in Pasuruan, ID. (n.d.). Google.
Madden, P. A., & Payne, M. C. (1996). Development of quantitative structure-metabolism (QSMR)
Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231-1239.
Adebayo, G. A. (2019). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402.
BenchChem. (2025). A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties. BenchChem.
Saeed, A., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
BenchChem. (2025).
Al-Otaibi, J. S., et al. (2021). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. Journal of Molecular Structure, 1230, 129883.
Li, Y., et al. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 23(19), 11252.
Kumar, R., et al. (2022). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Journal of Scientific Research, 66(2).
Kaluva, S., Karri, V. L., & Naganathappa, M. (2023). Theoretical investigation of NLO and spectroscopic properties of halogenated aniline. Optical and Quantum Electronics, 55(10), 869.
El Ouafy, H., et al. (2021). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Science, Engineering and Health Studies, 15(3), 210-221.
Kaluva, S., Karri, V. L., & Naganathappa, M. (2023). Theoretical investigation of NLO and spectroscopic properties of halogenated aniline. Optical and Quantum Electronics, 55(10).
Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. Retrieved from [Link]
Ben-salah, A., et al. (2023). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. International Journal of Industrial Chemistry, 14(3), 209-220.
Wikipedia contributors. (2023, December 26). Natural bond orbital. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Retrieved February 13, 2026, from [Link]
Weinhold, F. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Retrieved February 13, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylaniline. PubChem. Retrieved February 13, 2026, from [Link]
Stenutz, R. (n.d.). 2-bromo-N-methylaniline. Stenutz. Retrieved February 13, 2026, from [Link]
Weippert, J. (2023, February 13). Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT?. ResearchGate. Retrieved from [Link]
El-Azhary, A. A., & Al-Otaibi, J. S. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Chiang Mai Journal of Science, 49(2), 438-450.
Hussain, Z., et al. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances, 11(53), 33603-33614.
National Institute of Standards and Technology. (n.d.). 3-bromo-4-methylaniline. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
Jana, G., et al. (2022). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – A European Journal, 28(48), e202201103.